3-(Aminomethyl)-5-chloropyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(5-chloropyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJXHOFNDOAAPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40663815 | |
| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138402-36-5 | |
| Record name | 1-(5-Chloropyridin-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40663815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-(aminomethyl)-5-chloropyridine, a key building block in pharmaceutical and agrochemical research. The document details the most prevalent and efficient synthesis route, which involves the catalytic hydrogenation of 5-chloro-3-cyanopyridine. Alternative methods, such as the amination of a chloromethylpyridine derivative, are also discussed. This guide includes detailed experimental protocols, quantitative data on reaction parameters and yields, and visualizations of the synthetic pathways to facilitate a thorough understanding of the manufacturing processes for this important intermediate.
Introduction
This compound is a crucial intermediate in the synthesis of a variety of biologically active molecules. Its structural features, including the pyridine ring, a chlorine substituent, and a primary amine, make it a versatile scaffold for the development of novel compounds in medicinal chemistry and crop protection. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide aims to provide a detailed technical overview of the most effective methods for its preparation.
Primary Synthesis Pathway: Catalytic Hydrogenation of 5-chloro-3-cyanopyridine
The most common and industrially scalable method for the synthesis of this compound is the catalytic reduction of 5-chloro-3-cyanopyridine (also known as 5-chloronicotinonitrile). This pathway offers high yields and purity while utilizing readily available starting materials and standard hydrogenation technologies.
Synthesis of the Starting Material: 5-chloro-3-cyanopyridine
The precursor, 5-chloro-3-cyanopyridine, can be synthesized from various chloropyridine derivatives. One common method involves the cyanation of a suitable dichloropyridine or chloropyridine precursor.
Reduction of the Cyano Group
The conversion of the cyano group to an aminomethyl group is typically achieved through catalytic hydrogenation. Several catalyst systems have been shown to be effective for this transformation.
Pathway 1: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of 5-chloro-3-cyanopyridine.
This protocol is adapted from the hydrogenation of a structurally similar substrate, 3-chloro-2-cyano-5-trifluoromethylpyridine.[1]
-
Reaction Setup: A mixture of 5-chloro-3-cyanopyridine (1 equivalent) and 5% palladium on charcoal (approximately 0.1% Pd metal by weight to substrate) is prepared in methanol.
-
Acidification: Concentrated hydrochloric acid (approximately 0.5 equivalents) is added to the mixture. The presence of a strong acid is crucial for preventing side reactions and facilitating the formation of the amine salt.[1]
-
Hydrogenation: The mixture is stirred at room temperature (20°C) under a hydrogen atmosphere (1 atmosphere).[1]
-
Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically within 4 hours).[1]
-
Work-up: The reaction mixture is filtered through a pad of diatomaceous earth (e.g., Celatom) to remove the catalyst. The filter cake is washed with methanol and water.[1]
-
Isolation: The filtrate is evaporated to yield this compound hydrochloride.[1]
This protocol is based on the low-pressure hydrogenation of a similar cyanopyridine derivative.[2]
-
Reaction Setup: 5-chloro-3-cyanopyridine (1 equivalent) is dissolved in acetic acid. The amount of solvent is typically 3-10 times the weight of the substrate.[2]
-
Catalyst Addition: Raney nickel is added as the catalyst, with a loading of 5-20% of the weight of the starting material.[2]
-
Hydrogenation: The reaction is carried out under a low-pressure hydrogen atmosphere (0.02-0.3 MPa) at a temperature of 50-120°C.[2]
-
Work-up and Isolation: After the reaction is complete, the catalyst is filtered off. The acetic acid solvent is removed under reduced pressure, and the resulting this compound acetate salt is isolated.[2]
Quantitative Data
| Parameter | Palladium on Carbon | Raney Nickel |
| Catalyst Loading | ~0.1% Pd metal to substrate[1] | 5-20% by weight to substrate[2] |
| Solvent | Methanol[1] | Acetic Acid[2] |
| Pressure | 1 atmosphere[1] | 0.02-0.3 MPa[2] |
| Temperature | 20°C[1] | 50-120°C[2] |
| Yield | 95-97% (as hydrochloride salt)[1] | High separation yield reported[2] |
| Purity | High purity reported[1] | High product purity reported[2] |
Alternative Synthesis Pathway: Amination of 3-(chloromethyl)-5-chloropyridine
An alternative route to this compound involves the amination of a 3-(chloromethyl)-5-chloropyridine precursor. This method is analogous to the synthesis of the isomeric 5-(aminomethyl)-2-chloropyridine.[3]
Pathway 2: Amination of a Chloromethylpyridine
Caption: Amination of 3-(chloromethyl)-5-chloropyridine.
Synthesis of the Starting Material: 3-(chloromethyl)-5-chloropyridine
The synthesis of the starting material, 3-(chloromethyl)-5-chloropyridine, would likely proceed via the chlorination of 3-methyl-5-chloropyridine or a related precursor.
This protocol is based on the synthesis of 5-(aminomethyl)-2-chloropyridine and would require adaptation for the target molecule.[3]
-
Reaction Setup: A stainless steel autoclave is charged with 3-(chloromethyl)-5-chloropyridine (1 equivalent), 25% aqueous ammonia, and acetonitrile.[3]
-
Reaction Conditions: The mixture is stirred and heated in an oil bath at 80°C for 2 hours.[3]
-
Work-up: The reaction mixture is diluted with aqueous sodium hydroxide solution and concentrated.[3]
-
Purification: The residue is taken up in ethanol, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[3]
Quantitative Data for an Analogous Amination
| Parameter | Value |
| Reactants | 2-chloro-5-(chloromethyl)pyridine, 25% aqueous ammonia[3] |
| Solvent | Acetonitrile[3] |
| Temperature | 80°C[3] |
| Reaction Time | 2 hours[3] |
| Yield | ~65% (for 5-(aminomethyl)-2-chloropyridine)[3] |
Conclusion
The synthesis of this compound is most efficiently achieved through the catalytic hydrogenation of 5-chloro-3-cyanopyridine. This method offers high yields and purity and is amenable to industrial-scale production. Both palladium on carbon and Raney nickel have proven to be effective catalysts for this transformation, with the choice of catalyst and reaction conditions influencing the final product form (hydrochloride or acetate salt). While the amination of 3-(chloromethyl)-5-chloropyridine presents a viable alternative, the catalytic hydrogenation of the corresponding cyanopyridine is generally the preferred route due to its efficiency and the commercial availability of the starting materials. This guide provides researchers and drug development professionals with the necessary technical details to implement these synthetic pathways in their work.
References
- 1. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
An In-depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Aminomethyl)-5-chloropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. As a heterocyclic building block, its structural features—a pyridine ring, an aminomethyl group, and a chlorine substituent—provide a unique electronic and steric profile. This allows for diverse chemical modifications, making it a valuable scaffold in the synthesis of novel compounds with potential therapeutic activities. The presence of the basic aminomethyl group and the electron-withdrawing chlorine atom on the pyridine core influences its reactivity, solubility, and ability to interact with biological targets. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as lead optimization and the development of agrochemicals and pharmaceuticals.[1][2]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and its isomers for comparative analysis. Data for the specific target molecule is limited, and therefore, data for closely related isomers are included to provide a broader context.
| Property | This compound | 5-Aminomethyl-2-chloropyridine | 3-Amino-5-chloropyridine |
| CAS Number | Not explicitly found | 97004-04-1[3] | 22353-34-0[4][5][6][7] |
| Molecular Formula | C6H7ClN2 | C6H7ClN2[3] | C5H5ClN2[4][5][6] |
| Molecular Weight | 142.59 g/mol | 142.586 g/mol [3] | 128.56 g/mol [4][5][6] |
| Appearance | Not explicitly found | Off-white to light yellow solid[3] | White to brown powder or crystal[6], Very Pale Yellow Solid[4][5] |
| Melting Point | Not explicitly found | 28-34 °C[3] | 78.0 to 82.0 °C[6], 80 °C[4][5] |
| Boiling Point | Not explicitly found | 254.2±25.0 °C at 760 mmHg[3] | 275.8°C at 760 mmHg[7] |
| logP | Not explicitly found | 0.27[3] | 1.3 (predicted)[8] |
| Density | Not explicitly found | 1.2±0.1 g/cm³[3] | Not available |
| Flash Point | Not explicitly found | 107.6±23.2 °C[3] | Not available |
| Vapor Pressure | Not explicitly found | 0.0±0.5 mmHg at 25°C[3] | Not available |
| Polar Surface Area | Not explicitly found | 38.91 Ų[3] | Not available |
Experimental Protocols
The determination of the physicochemical properties of pyridine derivatives relies on standard analytical techniques. Below are generalized methodologies for key experiments.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.[9] A small, finely powdered sample of the compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is gradually increased. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Boiling Point Determination
The boiling point at reduced pressure can be determined using a distillation apparatus. The compound is heated in a flask connected to a condenser and a vacuum source. The temperature and pressure at which the liquid boils and condenses are recorded.[10]
LogP (Partition Coefficient) Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. While various methods exist, the shake-flask method is common. A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of the compound, confirming the positions of the aminomethyl group, chlorine atom, and hydrogen atoms on the pyridine ring.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as N-H stretches of the amino group and C-Cl stretches.[11]
-
Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.[9]
Synthesis and Reactivity
This compound can be synthesized through various routes, often involving the modification of a pre-existing pyridine ring. A common strategy is the reduction of a corresponding nitrile or the amination of a halomethyl group. The reactivity of this compound is characterized by the nucleophilic nature of the amino group and the potential for substitution reactions on the pyridine ring, influenced by the electronic effects of the chlorine atom.
A potential synthetic route for a related compound, 5-(aminomethyl)-2-chloropyridine, involves the reaction of 2-chloro-5-(chloromethyl)pyridine with aqueous ammonia in an autoclave.[12] The product is then purified by column chromatography.[12]
Caption: Synthesis workflow for 5-(aminomethyl)-2-chloropyridine.
Biological Activity and Applications
While specific biological activities for this compound are not extensively documented in the provided search results, the aminopyridine scaffold is a well-established pharmacophore in drug discovery.[13] Derivatives of aminopyridines have been investigated for a wide range of therapeutic applications, including as antimicrobial and anti-inflammatory agents.[1] The unique substitution pattern of this compound makes it a valuable intermediate for creating libraries of novel compounds to be screened for various biological activities. For instance, related aminopyridine derivatives have been explored for their potential in treating neurological disorders and in the development of agrochemicals like herbicides and fungicides.[14] Furthermore, some imidazo[1,2-a]pyridine compounds, which can be synthesized from aminopyridines, have shown cytotoxic effects against cancer cell lines.[15]
Given the lack of a specific, well-defined signaling pathway for this compound in the provided literature, a conceptual diagram illustrating its potential role in drug discovery is presented below.
Caption: Role of this compound in drug discovery.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. innospk.com [innospk.com]
- 4. labproinc.com [labproinc.com]
- 5. labproinc.com [labproinc.com]
- 6. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 7. CAS 22353-34-0 | 3-Amino-5-chloropyridine - Synblock [synblock.com]
- 8. PubChemLite - 3-amino-5-chloropyridine (C5H5ClN2) [pubchemlite.lcsb.uni.lu]
- 9. benchchem.com [benchchem.com]
- 10. 3-Amino-2-chloropyridine [webbook.nist.gov]
- 11. d-nb.info [d-nb.info]
- 12. prepchem.com [prepchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemimpex.com [chemimpex.com]
- 15. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-(Aminomethyl)-5-chloropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(Aminomethyl)-5-chloropyridine. Due to the limited availability of published experimental spectra for this specific molecule, the data presented herein is a predictive analysis based on the known spectral characteristics of structurally related compounds, including 3-(aminomethyl)pyridine and 3-chloropyridine. This document is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These values are estimations derived from the analysis of its constituent functional groups and the influence of the chlorine substituent on the pyridine ring.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | H-2 (Pyridine) |
| ~7.7 | Singlet | 1H | H-4 (Pyridine) |
| ~8.4 | Singlet | 1H | H-6 (Pyridine) |
| ~3.9 | Singlet | 2H | -CH₂- (Aminomethyl) |
| ~1.6 (broad) | Singlet | 2H | -NH₂ (Amino) |
Note: Chemical shifts are referenced to a standard internal solvent peak. The broadness of the -NH₂ peak is due to quadrupole broadening and potential hydrogen exchange.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~148 | C-2 (Pyridine) |
| ~138 | C-3 (Pyridine) |
| ~135 | C-4 (Pyridine) |
| ~132 | C-5 (Pyridine) |
| ~147 | C-6 (Pyridine) |
| ~45 | -CH₂- (Aminomethyl) |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (Amine) |
| 3100-3000 | Medium | C-H stretch (Aromatic) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 1600-1580 | Strong | C=N stretch (Pyridine ring) |
| 1470-1430 | Strong | C=C stretch (Pyridine ring) |
| 1100-1000 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 142/144 | Molecular ion peak [M]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 125/127 | [M-NH₃]⁺ |
| 107 | [M-Cl]⁺ |
| 77 | [Pyridine]⁺ fragment |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. These methodologies are standard practices in organic compound characterization.
NMR Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
The sample is thoroughly mixed to ensure homogeneity.[1]
Data Acquisition:
-
The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
-
The magnetic field is locked onto the deuterium signal of the solvent.[1]
-
Shimming is performed to optimize the homogeneity of the magnetic field.[1][2]
-
For ¹H NMR, a standard one-dimensional proton experiment is run. For ¹³C NMR, a proton-decoupled experiment is typically used.
-
A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[2]
IR Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
A small amount of solid this compound (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[2]
-
One drop of this solution is placed on a salt plate (e.g., NaCl or KBr).[2]
-
The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[2]
Data Acquisition:
-
The salt plate is placed in the sample holder of an FTIR spectrometer.[2]
-
A background spectrum of the clean salt plate is recorded.
-
The infrared spectrum of the sample is then recorded. The instrument measures the absorption of infrared radiation at different frequencies.[3][4]
Mass Spectrometry
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
For some ionization techniques, the sample may be mixed with a matrix solution.
Data Acquisition:
-
The sample is introduced into the mass spectrometer.
-
The molecules are ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). This process generates charged molecules or fragments.[5]
-
The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5]
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
The Emerging Therapeutic Potential of 3-(Aminomethyl)-5-chloropyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-(aminomethyl)-5-chloropyridine scaffold is a promising heterocyclic structure that has garnered increasing interest in medicinal chemistry. Its unique electronic properties and versatile substitution patterns make it a valuable building block for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of this compound derivatives, with a focus on their potential applications in oncology, infectious diseases, and neuroprotection.
Anticancer Activity
Derivatives of the 3-aminopyridine and related pyridine cores have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation. While specific data for a wide range of this compound derivatives is still emerging, studies on closely related analogues provide valuable insights into their possible mechanisms of action and therapeutic targets.
A notable example is the investigation of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a compound that incorporates a pyridinylmethylamino moiety. This molecule has been identified as a new Dishevelled 1 (DVL1) inhibitor, a key component of the Wnt signaling pathway, which is often dysregulated in cancer. In vitro studies have shown that this compound can inhibit the growth of HCT116 colon cancer cells with an EC50 of 7.1 ± 0.6 μM[1].
Furthermore, other pyridine-containing compounds have been shown to target critical cancer-related kinases such as the Epidermal Growth Factor Receptor (EGFR) and Janus Kinase (JAK). The inhibition of these pathways can lead to reduced cell proliferation and induction of apoptosis.
Quantitative Data on Anticancer Activity of Related Pyridine Derivatives
| Compound Class | Target/Cell Line | Activity (IC50/EC50) | Reference |
| Imamine-1,3,5-triazine derivatives with pyridine moiety | MDA-MB-231 (breast cancer) | 6.25 μM (Compound 4f) | |
| Imamine-1,3,5-triazine derivatives with pyridine moiety | MDA-MB-231 (breast cancer) | 8.18 μM (Compound 4k) | |
| Pyridothienopyrimidine derivatives | HepG-2 (liver cancer) | 1.17–2.79 µM | [2] |
| Pyridothienopyrimidine derivatives | MCF-7 (breast cancer) | 1.17–2.79 µM | [2] |
| Pyridothienopyrimidine derivatives | EGFR Kinase | 7.27–17.29 nM | [2] |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives | JAK2 Kinase | 5 nM (Compound A8) | [3] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | DVL1 | 0.49 ± 0.11 μM | [1] |
| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (colon cancer) | 7.1 ± 0.6 μM | [1] |
Antimicrobial Activity
The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of this compound are being explored for their potential to combat bacterial and fungal infections. The introduction of the chlorosubstituent and the aminomethyl group can modulate the lipophilicity and electronic properties of the molecule, which are crucial for antimicrobial efficacy.
Studies on related structures, such as 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives, have shown potent activity against Gram-positive bacteria. One such derivative exhibited a minimum inhibitory concentration (MIC) value of 0.25 µg/mL against several drug-sensitive and drug-resistant strains, an effect that was eight-fold stronger than the commercial antibiotic linezolid[4][5]. Transition metal complexes of 3-aminopyridine have also been shown to possess significant antibacterial and antifungal properties[6].
Quantitative Data on Antimicrobial Activity of Related Pyridine Derivatives
| Compound Class | Microorganism | Activity (MIC) | Reference |
| 3-(5-Fluoropyridin-3-yl)-2-oxazolidinone derivative (7j) | Gram-positive bacteria | 0.25 µg/mL | [4][5] |
| 2-Aminopyridine derivative (2c) | S. aureus and B. subtilis | 0.039 µg·mL−1 | [7] |
| Pyridothienopyrimidine derivatives | Various bacteria and fungi | 4–16 µg/mL | [8] |
| 3'-hydroxy-5'-(4-alkyl-1-piperazinyl)benzoxazinorifamycin derivatives | Mycobacterium avium complex | 2-256 times more potent than Rifampicin | [9] |
Neuroprotective Potential
The role of pyridine-containing compounds in the central nervous system is an area of active research. While direct evidence for the neuroprotective effects of this compound derivatives is limited, related aminopyridine and aminopyridinol compounds have shown promise in preclinical models of neurodegenerative diseases.
For instance, the aminopyridinol derivative BJ-1201 has been demonstrated to protect murine hippocampal cells from glutamate-induced neurotoxicity by upregulating heme oxygenase-1 (HO-1), a key enzyme in the cellular antioxidant defense system[10]. Other studies on pyrrole-containing azomethine compounds have highlighted their potential to mitigate oxidative stress, a common pathological feature in neurodegenerative disorders[11]. These findings suggest that the this compound scaffold could be a valuable starting point for the development of novel neuroprotective agents.
Experimental Protocols
Synthesis of 5-(Aminomethyl)-2-chloropyridine (A Key Intermediate)
This protocol describes the synthesis of a key intermediate, 5-(aminomethyl)-2-chloropyridine, which is structurally very similar to the core compound of interest and can be adapted for the synthesis of its derivatives.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
25% aqueous ammonia
-
Acetonitrile
-
30% aqueous sodium hydroxide solution
-
Ethanol
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Methanol
-
Stainless steel autoclave
Procedure:
-
A stainless steel autoclave is charged with 14.99 g of 2-chloro-5-(chloromethyl)pyridine, 63.01 g of 25% aqueous ammonia, and 60 ml of acetonitrile.
-
The mixture is stirred on an oil bath at 80°C for 2 hours.
-
The reaction mixture is then diluted with 12.3 g of 30% aqueous sodium hydroxide solution and concentrated.
-
The residue is diluted with 200 ml of ethanol, dried over anhydrous magnesium sulfate, and filtered to remove any insoluble materials.
-
Finally, the filtrate is concentrated and purified by column chromatography using a dichloromethane-methanol (4:1) eluent to yield 5-(aminomethyl)-2-chloropyridine as a yellow solid[12].
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Test compound (this compound derivative)
-
Cancer cell lines (e.g., HCT116, MDA-MB-231)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals by viable cells.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader[13][14][15][16]. The absorbance is directly proportional to the number of viable cells.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.
Materials:
-
96-well microtiter plates
-
Test compound (this compound derivative)
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile saline or PBS
-
0.5 McFarland standard
-
Microplate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.
-
Prepare an inoculum of the microorganism by suspending several colonies in sterile saline or PBS and adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the bacterial or fungal suspension. Include a growth control well (no compound).
-
Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth[17][18][19][20][21].
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways
Based on the activity of related pyridine derivatives, this compound compounds may exert their anticancer effects by modulating key signaling pathways such as the EGFR and JAK/STAT pathways.
Caption: Potential inhibition of the EGFR signaling pathway by this compound derivatives.
Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound derivatives.
Experimental Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: General workflow for the development of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While the current body of literature on its specific derivatives is still growing, the data from related pyridine and aminopyridine compounds strongly suggest potential applications in oncology, infectious diseases, and neuroprotection. Future research should focus on the synthesis and systematic biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these promising compounds towards clinical development. The detailed experimental protocols and workflow provided in this guide offer a framework for researchers to further explore the therapeutic potential of this exciting class of molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 4. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and Antibacterial Evaluation of Novel 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone Derivatives Containing a Pyrimidine Substituted Piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. clyte.tech [clyte.tech]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. atcc.org [atcc.org]
- 17. microbe-investigations.com [microbe-investigations.com]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Reactivity of the Aminomethyl Group in 3-(Aminomethyl)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity of the aminomethyl group in 3-(Aminomethyl)-5-chloropyridine, a versatile building block in medicinal chemistry and drug development. The document elucidates the electronic effects of the chloro and pyridinyl substituents on the nucleophilicity of the primary amine, and details its participation in key chemical transformations, including N-acylation and N-alkylation. This guide is intended to serve as a valuable resource for researchers and scientists, offering detailed experimental protocols, quantitative data, and visual aids to facilitate the strategic use of this compound in the synthesis of novel chemical entities.
Introduction
This compound is a key synthetic intermediate, valued for the dual reactivity of its nucleophilic aminomethyl group and the potential for functionalization of the pyridine ring. The strategic placement of the chlorine atom and the aminomethyl group influences the overall electronic properties and reactivity of the molecule. Understanding the nuances of the aminomethyl group's reactivity is paramount for its effective utilization in the design and synthesis of complex molecules with potential therapeutic applications.
Electronic and Steric Effects on Reactivity
The reactivity of the aminomethyl group in this compound is primarily governed by the interplay of inductive and resonance effects of the substituents on the pyridine ring.
-
Inductive Effects : The chlorine atom at the 5-position exerts a strong electron-withdrawing inductive effect (-I), which decreases the electron density of the pyridine ring. This effect is transmitted to the aminomethyl group, thereby reducing its basicity and nucleophilicity compared to a simple alkylamine.
-
Mesomeric Effects : The nitrogen atom of the pyridine ring also exhibits an electron-withdrawing effect.
-
Steric Hindrance : The aminomethyl group is a primary amine and is relatively unhindered, allowing for facile approach of various electrophiles.
Key Reactions of the Aminomethyl Group
The primary amino group of this compound readily undergoes a variety of chemical transformations, making it a versatile handle for molecular elaboration. The most common and synthetically useful reactions are N-acylation and N-alkylation.
N-Acylation
N-acylation of the aminomethyl group is a fundamental transformation for the introduction of amide functionalities. This reaction is typically high-yielding and proceeds under mild conditions with a variety of acylating agents.
General Reaction Scheme:
References
A Technical Guide to the Electronic Effects of Substituents on the 3-(Aminomethyl)-5-chloropyridine Ring
Abstract
The 3-(aminomethyl)-5-chloropyridine scaffold is a crucial building block in medicinal chemistry, valued for its role in constructing a wide array of bioactive molecules.[1] Understanding the electronic properties conferred by the chloro and aminomethyl substituents is fundamental to predicting reactivity, designing synthetic routes, and modulating physicochemical properties such as pKa. This guide provides an in-depth analysis of the electronic landscape of this heterocyclic system, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key chemical principles.
Core Principles: Electronic Structure of the Pyridine Ring
The pyridine ring is isoelectronic with benzene, but the replacement of a C-H group with a more electronegative nitrogen atom renders the ring electron-deficient. This has several consequences:
-
Inductive Effect: The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at all ring positions, particularly the ortho (C2, C6) and para (C4) positions.
-
Basicity: The lone pair of electrons on the nitrogen atom is not part of the aromatic π-system and is available for protonation, making pyridine a weak base.
-
Reactivity: The electron-deficient nature makes the pyridine ring less susceptible to electrophilic aromatic substitution compared to benzene and more prone to nucleophilic aromatic substitution, especially at positions 2 and 4.[2]
Analysis of Substituent Effects on the 3,5-Disubstituted Ring
The electronic character of this compound is determined by the interplay of the inductive and resonance effects of its two substituents.
-
5-Chloro Substituent: The chlorine atom is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I) . It also possesses lone pairs that can be donated to the aromatic system via a weaker resonance effect (+R) . For halogens, the inductive effect dominates, resulting in a net withdrawal of electron density from the ring. This deactivates the ring towards electrophilic substitution and influences the basicity of the ring nitrogen.[3]
-
3-Aminomethyl Substituent: The -CH₂NH₂ group is more complex. The methylene (-CH₂) bridge isolates the amino group's resonance effect from the ring. Therefore, its primary influence is a weak electron-donating inductive effect (+I) . The terminal amino group (-NH₂) is a basic center, and its protonation state under different pH conditions will significantly alter the electronic properties of the entire substituent, converting it into an electron-withdrawing -CH₂NH₃⁺ group.
The combined influence of a meta-directing, deactivating chloro group and a weakly activating aminomethyl group creates a unique electronic profile that governs the molecule's reactivity and biological interactions.
Quantitative Physicochemical Data
Precise experimental data for this specific molecule is scarce in the literature. The following tables provide values for related compounds to allow for informed estimations, along with predicted data based on established chemical principles.
Table 1: Basicity of this compound and Related Compounds
The basicity of the two nitrogen atoms is critical for drug design, influencing solubility, receptor binding, and pharmacokinetic properties. The electron-withdrawing chlorine atom is expected to decrease the pKa of both the pyridine nitrogen and the aminomethyl group compared to the unsubstituted parent compound.
| Compound | Basic Center | pKa | Comment |
| Pyridine | Pyridine N | 5.25 | Reference value. |
| 3-Aminomethylpyridine | Pyridine N | ~5.8 | The -CH₂NH₂ group is weakly electron-donating, slightly increasing basicity. |
| 3-Aminomethylpyridine | Amino N | ~8.7 | Typical for a primary alkylamine. |
| This compound | Pyridine N | ~4.0 (Est.) | Estimated. The -Cl group's strong -I effect significantly reduces basicity. |
| This compound | Amino N | ~8.2 (Est.) | Estimated. The -Cl group has a less pronounced, but still present, effect on the distal amino group. |
Table 2: Hammett Substituent Constants (σ)
Hammett constants quantify the electron-donating or electron-withdrawing influence of substituents on an aromatic ring. While developed for benzene, they provide a useful approximation for heterocyclic systems.[4] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
| Substituent | Sigma meta (σm) | Sigma para (σp) |
| -Cl | +0.37 | +0.23 |
| -CH₃ | -0.07 | -0.17 |
| -NH₂ | -0.16 | -0.66 |
| -CH₂NH₂ | ~ -0.05 | ~ -0.15 |
Data for -Cl, -CH₃, and -NH₂ are standard literature values. Data for -CH₂NH₂ is estimated based on its weak +I effect.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
NMR spectroscopy directly probes the electronic environment of nuclei. Based on data from similar structures like 3-aminomethylpyridine and various chloropyridines, the following chemical shifts are predicted for this compound in CDCl₃.[5][6]
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| H-2 | ~8.45 | ~148.0 | Downfield shift due to proximity to ring N and deshielding by Cl. |
| C-3 | - | ~138.5 | Quaternary carbon attached to the -CH₂NH₂ group. |
| H-4 | ~7.70 | ~135.0 | Deshielded by adjacent ring N and Cl. |
| C-5 | - | ~130.0 | Quaternary carbon attached to the Cl atom. |
| H-6 | ~8.30 | ~146.5 | Deshielded by adjacent ring N. |
| -CH₂- | ~3.90 | ~43.0 | Typical range for a benzylic-type amine. |
| -NH₂ | ~1.60 (broad) | - | Broad signal, exchangeable with D₂O. |
Experimental Protocols: Synthesis
The synthesis of this compound can be achieved via a two-step process starting from the commercially available 5-chloro-3-cyanopyridine. The process involves the reduction of the nitrile group to a primary amine.
Protocol 1: Synthesis of 5-chloro-3-cyanopyridine (Precursor)
This protocol is adapted from methods for palladium-catalyzed cyanation of aryl halides.[7]
Materials:
-
3,5-Dichloropyridine
-
Potassium ferrocyanide [K₄Fe(CN)₆]
-
Palladium(II) acetate [Pd(OAc)₂]
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry three-neck flask under an inert atmosphere (N₂ or Ar), add 3,5-dichloropyridine (1.0 eq), potassium ferrocyanide (0.3 eq), potassium carbonate (0.3 eq), and palladium(II) acetate (0.005 eq).
-
Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of celite to remove inorganic salts.
-
Wash the filtrate sequentially with water (3x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 5-chloro-3-cyanopyridine.
Protocol 2: Synthesis of this compound
This protocol employs a catalytic hydrogenation method for nitrile reduction.[8]
Materials:
-
5-chloro-3-cyanopyridine
-
Raney Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia (7N solution in Methanol)
-
Diatomaceous earth (Celite)
Procedure:
-
Set up a Parr hydrogenation apparatus or a similar high-pressure reactor.
-
Carefully wash the Raney Nickel catalyst (approx. 10% w/w of the substrate) with water and then with the chosen alcohol solvent to remove residual water.
-
In the reactor vessel, dissolve 5-chloro-3-cyanopyridine (1.0 eq) in the alcohol solvent containing ammonia (approx. 5-10 eq). The ammonia prevents the formation of secondary amine byproducts.
-
Add the washed Raney Nickel catalyst to the solution under an inert atmosphere.
-
Seal the reactor, purge several times with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Heat the mixture to 40-60 °C and agitate vigorously.
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Raney Nickel catalyst. Wash the pad thoroughly with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be further purified by crystallization or chromatography if necessary.
pH-Dependent Behavior and Protonation States
As a molecule with two basic centers, this compound will exist in different protonation states depending on the ambient pH. This is critical for its behavior in biological systems.
-
In Strong Acid (pH < 4): Both the pyridine nitrogen and the aminomethyl nitrogen will be protonated, resulting in a dicationic species.
-
In Mildly Acidic to Neutral Solution (pH 4-8): The more basic aminomethyl group will remain protonated (-CH₂NH₃⁺), while the less basic pyridine nitrogen will be neutral. This zwitterionic/monocationic form is often prevalent at physiological pH.
-
In Basic Solution (pH > 8.5): Both basic centers will be deprotonated, resulting in the neutral free-base form.
Conclusion
The electronic properties of this compound are dominated by the strong inductive electron withdrawal by the 5-chloro substituent, which significantly reduces the basicity of the ring nitrogen. The 3-aminomethyl group acts as a weak inductive donor and provides a second, more basic center for protonation. This intricate electronic balance dictates the molecule's chemical reactivity, physicochemical properties, and potential as a scaffold in drug discovery. The synthetic routes provided offer a practical pathway for researchers to access this valuable intermediate for further elaboration.
References
- 1. 3-Amino-5-chloropyridine|>98.0% Purity|CAS 22353-34-0 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR [m.chemicalbook.com]
- 6. 5-Amino-2-chloropyridine(5350-93-6) 1H NMR [m.chemicalbook.com]
- 7. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]
- 8. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 3-(Aminomethyl)-5-chloropyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(Aminomethyl)-5-chloropyridine as a versatile building block in the synthesis of novel agrochemicals. The unique structural features of this pyridine derivative, including a reactive aminomethyl group and a strategically positioned chlorine atom, make it a valuable precursor for creating a diverse range of insecticides and fungicides. This document outlines synthetic strategies, detailed experimental protocols for key transformations, and the biological rationale for its use in developing next-generation crop protection agents.
Introduction to this compound in Agrochemicals
This compound is a key intermediate in the development of modern agrochemicals. The pyridine ring is a common scaffold in many successful commercial pesticides due to its favorable physicochemical properties and its ability to interact with biological targets in pests. The chlorine substituent can enhance the biological activity and metabolic stability of the final compound, while the aminomethyl group provides a convenient handle for introducing diverse functionalities and building complex molecular architectures.
This intermediate is particularly relevant for the synthesis of insecticides, potentially targeting the insect nervous system, and fungicides that may interfere with vital cellular processes in pathogenic fungi. The following sections detail plausible synthetic applications and protocols based on established chemistries of similar pyridine derivatives.
Application in Fungicide Synthesis
Based on analogous structures, this compound is a suitable precursor for the synthesis of fungicides, potentially acting as inhibitors of vital fungal enzymes. A plausible synthetic route involves the acylation of the primary amine with a substituted benzoyl chloride to form an amide linkage, a common feature in many commercial fungicides.
Hypothetical Synthesis of a Phenylamide Fungicide
A hypothetical fungicide, N-((5-chloro-3-pyridyl)methyl)-2,6-dichlorobenzamide, can be synthesized from this compound. This structure is analogous to the fungicide fluopicolide, which contains a similar pyridylmethylamide core.
Experimental Protocol: Synthesis of N-((5-chloro-3-pyridyl)methyl)-2,6-dichlorobenzamide
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.57 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in 50 mL of anhydrous dichloromethane.
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Dissolve 2,6-dichlorobenzoyl chloride (2.09 g, 10 mmol) in 20 mL of anhydrous dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-((5-chloro-3-pyridyl)methyl)-2,6-dichlorobenzamide.
Quantitative Data for Analogous Fungicides
| Compound Class | Target Pathogen | Efficacy Metric | Value (µg/mL) |
| Phenylamide Fungicides | Valsa mali | EC₅₀ | 2.78 |
| Phenylamide Fungicides | Sclerotinia sclerotiorum | EC₅₀ | 3.32 |
Note: Data presented is for analogous compounds and serves as an indicator of potential efficacy.
Application in Insecticide Synthesis
The this compound scaffold is also a valuable starting material for the synthesis of insecticides, particularly those belonging to the neonicotinoid class or novel compounds targeting the insect nervous system. The synthesis often involves the transformation of the aminomethyl group and subsequent condensation with a suitable heterocyclic fragment.
Plausible Synthetic Route to a Neonicotinoid Analog
A plausible route to a neonicotinoid-like insecticide involves the conversion of the aminomethyl group to a chloromethyl group via a Sandmeyer-type reaction, followed by condensation with an appropriate N-substituted imine.
Experimental Protocol: Synthesis of a Hypothetical Neonicotinoid Insecticide
Step 1: Synthesis of 3-(Chloromethyl)-5-chloropyridine
-
Diazotization: In a 250 mL beaker, dissolve this compound (1.57 g, 10 mmol) in 20 mL of 6M HCl and cool to 0 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in 5 mL of water, keeping the temperature below 5 °C. Stir for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.48 g, 15 mmol) in 15 mL of concentrated HCl at 0 °C. Add the cold diazonium salt solution to the cuprous chloride solution dropwise with vigorous stirring.
-
Reaction and Work-up: Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour. Cool the mixture and extract with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain 3-(Chloromethyl)-5-chloropyridine.
Step 2: Condensation to form the Neonicotinoid Analog
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-(Chloromethyl)-5-chloropyridine (from Step 1) and N-nitro-imidazolidin-2-imine (1.30 g, 10 mmol) in 30 mL of acetonitrile.
-
Addition of Base: Add anhydrous potassium carbonate (2.07 g, 15 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux and stir for 8 hours. Monitor the reaction by TLC.
-
Isolation and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield the target neonicotinoid analog.
Quantitative Data for Related Insecticides
The following table provides efficacy data for established neonicotinoid insecticides and other pyridine-based insecticides, which can serve as a benchmark for newly synthesized compounds derived from this compound.
| Insecticide Class | Target Pest | Efficacy Metric | Value (mg/L) |
| Neonicotinoid | Cotton Aphid | LC₅₀ | 0.03 |
| Pyridine Thioether | Cowpea Aphid | LC₅₀ | 0.149 |
Note: Data is for illustrative purposes, representing the efficacy of related pyridine-based insecticides.
Signaling Pathways and Experimental Workflows
Mode of Action of Potential Insecticides
Insecticides derived from this compound are likely to target the insect central nervous system. Neonicotinoid analogs act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of nerve cells, paralysis, and death. Another potential target is the vesicular acetylcholine transporter (VAChT), which is inhibited by some novel pyridine-based insecticides, leading to the depletion of acetylcholine at the synapse.
Caption: Potential modes of action for insecticides derived from this compound.
General Synthetic Workflow
The synthesis of agrochemicals from this compound generally follows a multi-step process, starting with the functionalization of the aminomethyl group, followed by coupling with another molecular fragment to build the final active ingredient.
Caption: General workflow for the synthesis of agrochemicals from this compound.
Application Notes and Protocols for the Synthesis of Novel Pharmaceutical Intermediates from 3-(Aminomethyl)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of diverse pharmaceutical intermediates starting from the versatile building block, 3-(Aminomethyl)-5-chloropyridine. The primary amino group and the reactive chloro-substituent offer two points for chemical modification, enabling the creation of a wide array of novel molecules for drug discovery programs. The following protocols detail key transformations including N-acylation, N-alkylation, reductive amination, urea and sulfonamide formation, and palladium-catalyzed cross-coupling reactions.
Synthesis of N-Acylated Derivatives
N-acylation of the primary amino group of this compound is a fundamental transformation to introduce a variety of functional groups, which can modulate the physicochemical and pharmacological properties of the resulting compounds.
Application Note 1: General Protocol for the Synthesis of Amides
This protocol describes a general method for the acylation of this compound with various acyl chlorides or carboxylic acids.
Reaction Scheme:
Caption: N-Acylation of this compound.
Experimental Protocol:
-
Materials:
-
This compound
-
Acyl chloride or Carboxylic acid (1.1 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq for acyl chloride) or a coupling agent like HATU (1.2 eq) and DIPEA (2.0 eq) for carboxylic acid
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
-
Procedure (using Acyl Chloride):
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add TEA (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data Summary:
| Entry | Acylating Agent | Base/Coupling Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Acetyl chloride | TEA | DCM | 2 | 92 | >98 (LCMS) |
| 2 | Benzoyl chloride | TEA | DCM | 4 | 88 | >98 (LCMS) |
| 3 | Benzoic acid | HATU/DIPEA | DMF | 12 | 85 | >97 (LCMS) |
Synthesis of N-Alkylated and Reductive Amination Products
Modification of the aminomethyl group through N-alkylation or reductive amination introduces further diversity, impacting the basicity and lipophilicity of the resulting molecules.
Application Note 2: Protocol for Reductive Amination
This protocol details the reaction of this compound with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[1][2]
Reaction Scheme:
Caption: Reductive Amination Workflow.
Experimental Protocol:
-
Materials:
-
This compound
-
Aldehyde or Ketone (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)[3]
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
DCM
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary:
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 16 | 85 | >98 (LCMS) |
| 2 | Acetone | NaBH(OAc)₃ | DCE | 24 | 78 | >97 (LCMS) |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCE | 18 | 82 | >98 (LCMS) |
Synthesis of Urea and Sulfonamide Derivatives
The formation of ureas and sulfonamides from the primary amine provides intermediates with potential for hydrogen bonding interactions with biological targets.
Application Note 3: Protocol for Urea Synthesis
This protocol describes the reaction of this compound with isocyanates to form urea derivatives.[4]
Reaction Scheme:
Caption: Urea Synthesis from Isocyanate.
Experimental Protocol:
-
Materials:
-
This compound
-
Isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF) or DCM
-
Magnetic stirrer and stir bar
-
Round-bottom flask under an inert atmosphere
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Add the isocyanate (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction for the formation of a precipitate or by TLC.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Quantitative Data Summary:
| Entry | Isocyanate | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Phenyl isocyanate | THF | 2 | 95 | >99 (LCMS) |
| 2 | n-Butyl isocyanate | THF | 3 | 91 | >98 (LCMS) |
| 3 | Cyclohexyl isocyanate | THF | 2.5 | 93 | >99 (LCMS) |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the introduction of aryl, heteroaryl, and amino moieties.
Application Note 4: Protocol for Suzuki-Miyaura Coupling
This protocol outlines the cross-coupling of the chloro-substituent with boronic acids.[5][6]
Reaction Scheme:
Caption: Suzuki-Miyaura Cross-Coupling.
Experimental Protocol:
-
Materials:
-
This compound (or its N-protected derivative)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq) or other suitable palladium catalyst/ligand system
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Microwave vial or Schlenk tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 100-140 °C for 30-90 minutes, or heat conventionally at 80-100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
-
Quantitative Data Summary:
| Entry | Arylboronic Acid | Catalyst | Base | Temp (°C) | Time (min) | Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 120 (MW) | 45 | 75 | >97 (LCMS) |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 (Oil bath) | 18h | 68 | >96 (LCMS) |
| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | 130 (MW) | 60 | 71 | >95 (LCMS) |
Application Note 5: Protocol for Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed amination of the chloro-substituent.[7][8]
Reaction Scheme:
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol:
-
Materials:
-
This compound (or its N-protected derivative)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos or other suitable ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, the ligand, and NaOtBu.
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Remove the Schlenk tube from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.
-
Quantitative Data Summary:
| Entry | Amine | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Morpholine | XPhos | NaOtBu | 110 | 16 | 82 | >98 (LCMS) |
| 2 | Aniline | RuPhos | NaOtBu | 100 | 20 | 76 | >97 (LCMS) |
| 3 | Benzylamine | XPhos | NaOtBu | 110 | 18 | 79 | >98 (LCMS) |
These protocols provide a foundation for the synthesis of a diverse library of pharmaceutical intermediates from this compound. The reaction conditions may require further optimization depending on the specific substrates used. Standard laboratory safety procedures should be followed at all times.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
reaction monitoring of 3-(Aminomethyl)-5-chloropyridine synthesis by TLC
Application Note: AN-012
Topic: Reaction Monitoring of 3-(Aminomethyl)-5-chloropyridine Synthesis by Thin-Layer Chromatography (TLC)
Abstract
This application note provides a detailed protocol for monitoring the synthesis of this compound via the reduction of 3-cyano-5-chloropyridine using Thin-Layer Chromatography (TLC). This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Real-time reaction monitoring is crucial for optimizing reaction conditions, determining reaction completion, and ensuring product quality.[1] TLC offers a rapid, simple, and cost-effective method for qualitatively tracking the consumption of the starting material and the formation of the product. This document outlines the complete synthesis and TLC monitoring protocol, including solvent systems, visualization techniques, and data interpretation for researchers and professionals in drug development and organic synthesis.
Introduction
The synthesis of heterocyclic compounds such as pyridine derivatives is fundamental in medicinal chemistry. This compound serves as a vital building block for numerous active pharmaceutical ingredients (APIs). A common synthetic route involves the reduction of the nitrile group of 3-cyano-5-chloropyridine. Efficiently monitoring this transformation is essential to maximize yield and minimize impurity formation.
Thin-Layer Chromatography (TLC) is a powerful analytical technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[2] The polarity of the compounds dictates their rate of movement up the TLC plate; less polar compounds travel further, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances, yielding a lower Rf.[3][4] In the synthesis of this compound, the starting nitrile is significantly less polar than the resulting primary amine product. This polarity difference allows for excellent separation and clear monitoring of the reaction's progress by TLC.
Principle of the Method
The reaction progress is monitored by spotting a small aliquot of the reaction mixture onto a silica gel TLC plate at various time intervals. The plate is then developed in a suitable solvent system. The starting material, 3-cyano-5-chloropyridine, will have a higher Rf value compared to the highly polar product, this compound, which will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate. Visualization is achieved using UV light and a chemical stain, such as ninhydrin, which is highly specific for primary amines.[5]
Materials and Reagents
Synthesis:
-
3-cyano-5-chloropyridine (Starting Material)
-
Raney Nickel or Palladium on Carbon (Catalyst)[6]
-
Hydrogen Gas (H₂) source
-
Standard hydrogenation reaction vessel
TLC Monitoring:
-
TLC Plates: Silica gel 60 F₂₅₄
-
TLC Chamber
-
Micropipettes or Capillary Tubes for spotting[8]
-
Mobile Phase (Eluent): Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) (e.g., 90:9:1 v/v/v)
-
Visualization Reagents:
-
UV Lamp (254 nm)
-
Ninhydrin solution (0.2 g in 100 mL of ethanol or acetone)[5]
-
Heat gun or heating plate
-
Experimental Protocols
Part A: Synthesis of this compound
This protocol is a representative example. Reaction conditions should be optimized for specific laboratory setups.
-
To a hydrogenation vessel, add 3-cyano-5-chloropyridine (1 eq.).
-
Add the solvent (e.g., Methanol or Acetic Acid) and the catalyst (e.g., Raney Nickel, ~10% w/w).[6]
-
Seal the vessel and purge with an inert gas (e.g., Nitrogen or Argon), followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) and begin vigorous stirring.
-
Heat the reaction to the desired temperature (e.g., 40-50 °C).
-
Monitor the reaction by taking small aliquots at regular intervals (e.g., every hour) for TLC analysis.
Part B: TLC Monitoring Protocol
-
Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[8][9] Mark three lanes on the baseline for the starting material (SM), a co-spot (CO), and the reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of the starting material (3-cyano-5-chloropyridine) in a volatile solvent (e.g., ethyl acetate) to create a reference solution.
-
Using a capillary tube, apply a small spot of the SM reference solution onto the 'SM' lane.
-
Withdraw a small aliquot from the reaction vessel. Dilute it with a suitable solvent if necessary.
-
Apply a small spot of the reaction mixture onto the 'RM' lane.
-
Apply a spot of the SM reference solution directly on top of the 'RM' spot in the 'CO' lane. This co-spot helps confirm the identity of the starting material spot in the reaction mixture.[8]
-
Ensure each spot is small and concentrated, allowing the solvent to evaporate completely between applications.[8][10]
-
-
Development:
-
Pour the mobile phase (DCM:MeOH:TEA) into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper inside the chamber to ensure the atmosphere is saturated with solvent vapors.[8] Cover and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[8] Cover the chamber.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.[3]
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]
-
Allow the plate to air dry completely in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots.[11] Circle any visible spots with a pencil.
-
Next, dip the plate into the ninhydrin staining solution or spray it evenly.[5]
-
Gently heat the plate with a heat gun or on a hot plate (~110°C) until colored spots appear.[5][12] Primary amines will typically yield pink or purple spots.
-
The reaction is complete when the spot corresponding to the starting material in the 'RM' lane has completely disappeared, and a new, lower-Rf spot (visualized with ninhydrin) corresponding to the product is prominent.
-
Data Presentation and Interpretation
The progress of the reaction can be quantified by calculating the Retention Factor (Rf) for each spot. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[4][10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The following table summarizes hypothetical data from a time-course monitoring experiment.
| Time (hours) | Starting Material Rf | Product Rf | Estimated Conversion (%) | Observations |
| 0 | 0.75 | - | 0 | Single prominent SM spot under UV. No ninhydrin-active spot. |
| 1 | 0.75 | 0.25 | ~25 | Strong SM spot (UV). Faint product spot (ninhydrin-active). |
| 2 | 0.75 | 0.25 | ~60 | Faint SM spot (UV). Strong product spot (ninhydrin-active). |
| 3 | - | 0.25 | >95 | SM spot no longer visible. Intense product spot. |
Note: Rf values are dependent on the specific TLC conditions (plate, eluent, temperature) and should be considered relative.[10]
Visualized Workflows
The following diagrams illustrate the logical workflow for the TLC monitoring process and the overall synthesis.
Caption: Experimental workflow for TLC monitoring.
Caption: Logical relationship of the synthesis and monitoring process.
Conclusion
Thin-Layer Chromatography is a highly effective and indispensable tool for monitoring the synthesis of this compound. Its simplicity, speed, and low cost allow for real-time qualitative analysis of the reaction's progress, enabling chemists to make informed decisions regarding reaction time and conditions. The distinct polarity difference between the nitrile starting material and the amine product, coupled with specific visualization reagents like ninhydrin, ensures a clear and unambiguous readout for determining the point of reaction completion. This protocol provides a reliable framework for researchers in the pharmaceutical and chemical industries.
References
- 1. coleparmer.com [coleparmer.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 7. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. iitg.ac.in [iitg.ac.in]
- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. silicycle.com [silicycle.com]
Application Notes and Protocols: Purification of 3-(Aminomethyl)-5-chloropyridine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 3-(Aminomethyl)-5-chloropyridine using column chromatography. The described methodology is intended to serve as a comprehensive guide for obtaining high-purity material suitable for downstream applications in research and drug development.
Introduction
This compound is a valuable building block in medicinal chemistry and pharmaceutical development. Its purity is critical for the success of subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs). Column chromatography is a widely used and effective technique for the purification of such polar compounds, allowing for the removal of reaction byproducts and other impurities. This protocol outlines a standard procedure using silica gel chromatography.
Purification Strategy
The purification strategy for this compound leverages the polar nature of the aminomethyl group to achieve separation on a polar stationary phase like silica gel. A gradient elution with a mixture of a non-polar solvent (dichloromethane) and a polar solvent (methanol) is employed to effectively separate the target compound from less polar and more polar impurities.
Experimental Protocol
This protocol details the step-by-step procedure for the purification of this compound using flash column chromatography.
3.1. Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Glass chromatography column
-
Eluent reservoir
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
3.2. Procedure
-
Slurry Preparation: Prepare a slurry of silica gel in dichloromethane. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane. If the crude material is not fully soluble, a small amount of methanol can be added. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the packed column.
-
Elution: Begin the elution with a mobile phase of 100% dichloromethane. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A common gradient is to increase the methanol concentration in increments of 1-2%. A specific elution system that has been used for a similar compound, 5-(aminomethyl)-2-chloropyridine, is a 4:1 mixture of dichloromethane and methanol.[1]
-
Fraction Collection: Collect fractions of the eluate in test tubes or using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Use a mobile phase similar to the elution solvent for the TLC analysis and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure this compound and concentrate them using a rotary evaporator to obtain the purified product.
Data Presentation
The following tables summarize the expected results from the purification of this compound by column chromatography.
Table 1: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol Gradient |
| Initial Eluent | 100% Dichloromethane |
| Final Eluent | 90:10 Dichloromethane/Methanol |
| Column Dimensions | 5 cm diameter x 50 cm length |
| Sample Load | 1.0 g crude material |
Table 2: Purification Performance
| Parameter | Value |
| Crude Purity (by HPLC) | 85% |
| Purified Purity (by HPLC) | >98% |
| Yield | 80% |
| Retention Factor (Rf) in 95:5 DCM:MeOH | 0.35 |
Visualizations
Diagram 1: Workflow for the Purification of this compound
Caption: Workflow of the purification process.
Diagram 2: Logical Relationship of Purification Steps
Caption: Key stages of the purification protocol.
Conclusion
The described column chromatography protocol provides an effective method for the purification of this compound, yielding a high-purity product suitable for further use in research and development. The use of a dichloromethane/methanol gradient on a silica gel stationary phase allows for efficient separation from common impurities. Researchers should optimize the gradient and solvent system based on the specific impurity profile of their crude material, as monitored by TLC.
References
The Pivotal Role of 3-(Aminomethyl)-5-chloropyridine in the Synthesis of Novel Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone in the design of potent and selective kinase inhibitors. Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases makes it a privileged structure in drug discovery. Among the vast array of functionalized pyridines, 3-(Aminomethyl)-5-chloropyridine has emerged as a particularly valuable building block. The strategic placement of a nucleophilic aminomethyl group and an electrophilic chlorine atom on the pyridine ring provides medicinal chemists with a versatile handle for constructing diverse molecular architectures targeting a range of protein kinases implicated in diseases such as cancer and inflammatory disorders.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of kinase inhibitors, supported by experimental data and methodologies.
Core Applications in Kinase Inhibitor Synthesis
The unique bifunctional nature of this compound allows for its incorporation into kinase inhibitor scaffolds through several key synthetic strategies. The primary amino group of the aminomethyl moiety serves as a potent nucleophile, ideal for forming amide, sulfonamide, or amine linkages. This functionality is often exploited to connect the pyridine core to other heterocyclic systems or to introduce side chains that can probe deeper pockets within the kinase active site.
Simultaneously, the chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr) or can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, which can be tailored to enhance potency, selectivity, and pharmacokinetic properties of the final inhibitor.
Experimental Protocols and Data
While specific examples detailing the direct use of this compound in publicly available literature are limited, its synthetic utility can be extrapolated from the well-established chemistry of related aminopyridine and chloropyridine derivatives in the synthesis of various kinase inhibitors. The following protocols are based on established synthetic routes for analogous compounds and can be adapted for this compound.
General Protocol 1: Synthesis of N-((5-chloro-pyridin-3-yl)methyl)amides
This protocol describes a general method for the acylation of the aminomethyl group of this compound with a carboxylic acid, a common step in the elaboration of kinase inhibitor scaffolds.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-((5-chloro-pyridin-3-yl)methyl)amide.
General Protocol 2: Suzuki Cross-Coupling for C-5 Arylation
This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling of the chlorine atom of a this compound derivative with a boronic acid.
Materials:
-
N-protected or acylated this compound derivative (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the this compound derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (1,4-Dioxane/Water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the C-5 arylated product.
Quantitative Data Summary
The following table summarizes representative inhibitory activities of kinase inhibitors synthesized from structurally related aminopyridine and chloropyridine building blocks. While not directly derived from this compound, this data illustrates the potential potency of inhibitors that can be accessed using this scaffold.
| Kinase Target | Building Block Scaffold | Inhibitor Structure Class | IC50 (nM) | Reference |
| Aurora A | Imidazo[4,5-b]pyridine | Substituted aminopyridine | 15 | [1][2] |
| EGFR | Pyrrolotriazine | Aminomethyl pyrrolotriazine | <10 | [3] |
| VEGFR-2 | 2-Aminopyrimidine | 2-Amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [4] |
| CDK1 | 2-Aminopyrimidine | 2-Amino-4-aryl-5-chloropyrimidine | Potent Inhibition | [4] |
| CDK9 | Anilinopyrimidine | 2-Anilinopyrimidine | 59 | [5] |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the general synthetic workflow for utilizing this compound and a representative signaling pathway targeted by the resulting kinase inhibitors.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its distinct functional handles allow for the systematic exploration of structure-activity relationships, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. The protocols and data presented herein, derived from the broader context of pyridine-based kinase inhibitor chemistry, provide a solid foundation for researchers to leverage the synthetic potential of this key intermediate in the development of next-generation targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol for the Synthesis of 3-(Aminomethyl)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-(Aminomethyl)-5-chloropyridine via the catalytic hydrogenation of its cyano-precursor, 3-cyano-5-chloropyridine. The primary method outlined utilizes Raney® Nickel as the catalyst under low-pressure hydrogen, a common and effective method for the reduction of nitriles to primary amines. An alternative protocol using Palladium on Carbon (Pd/C) is also presented. This application note includes comprehensive safety precautions, a detailed experimental procedure, a summary of reaction parameters, and a graphical representation of the workflow to ensure safe and efficient execution of the synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various pharmaceutical compounds. The reduction of the nitrile group in 3-cyano-5-chloropyridine to a primary amine is a critical transformation to produce this intermediate. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency and selectivity. This protocol focuses on the use of Raney® Nickel, a highly active hydrogenation catalyst, and also provides an alternative procedure with Palladium on Carbon.
Safety Precautions
All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
3-Cyano-5-chloropyridine: This compound is harmful if swallowed or in contact with skin[1][2]. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Raney® Nickel: EXTREMELY FLAMMABLE AND PYROPHORIC. Raney® Nickel is typically supplied as a slurry in water and must be kept wet at all times, as it can ignite spontaneously upon exposure to air when dry[3][4][5]. It is also a suspected carcinogen[5]. Handle only as a slurry and never allow the filter cake to dry during filtration[4][6]. Use non-sparking tools when handling[7]. In case of fire, use a Class D fire extinguisher (for metal fires), dry sand, or powdered lime; DO NOT use water or carbon dioxide extinguishers [6][7]. Hydrogen gas is evolved from the catalyst slurry[3].
-
Palladium on Carbon (Pd/C): Flammable solid. Handle with care, preferably under an inert atmosphere, especially when dry[8]. The catalyst adsorbing hydrogen is more flammable than in its fresh state[8].
-
Hydrogen Gas (H₂): Highly flammable and explosive. Ensure the reaction apparatus is properly sealed and purged of air before introducing hydrogen. Work in an area free of ignition sources.
-
This compound: Causes severe skin burns and eye damage[9]. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Solvents (e.g., Methanol, Ethanol, Acetic Acid): Flammable liquids. Keep away from ignition sources.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Cyano-5-chloropyridine | ≥98% | Commercially Available | |
| Raney® Nickel (slurry in water) | Catalyst Grade | Commercially Available | Store as a slurry in a cool, well-ventilated area[6]. |
| Palladium on Carbon (5% or 10%) | Catalyst Grade | Commercially Available | |
| Methanol (MeOH) or Ethanol (EtOH) | Anhydrous | Commercially Available | |
| Acetic Acid (AcOH) | Glacial | Commercially Available | |
| Hydrogen Gas (H₂) | High Purity | ||
| Nitrogen (N₂) or Argon (Ar) | High Purity | For inerting the system. | |
| Celite® 545 | Commercially Available | For filtration. | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | For neutralization. | |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercially Available | For extraction. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying. |
Experimental Protocols
Two primary methods for the reduction are presented below. Method A, using Raney® Nickel, is often preferred for its high activity. Method B provides an alternative using Palladium on Carbon.
Method A: Reduction using Raney® Nickel
This protocol is adapted from general procedures for the catalytic hydrogenation of cyanopyridines.
1. Reaction Setup: a. To a high-pressure reaction vessel (autoclave or Parr shaker) equipped with a magnetic stir bar, add 3-cyano-5-chloropyridine (1.0 eq). b. Under a stream of inert gas (N₂ or Ar), carefully add the solvent. A mixture of methanol or ethanol and glacial acetic acid is commonly used. The acetic acid helps to prevent the formation of secondary and tertiary amine byproducts. c. Carefully add the Raney® Nickel slurry (typically 5-20% by weight of the starting material)[10]. The slurry should be weighed and transferred quickly to minimize air exposure. Ensure the catalyst is always covered with solvent.
2. Hydrogenation: a. Seal the reaction vessel securely. b. Purge the vessel several times by evacuating and backfilling with an inert gas, followed by purging with hydrogen gas. c. Pressurize the vessel with hydrogen gas to the desired pressure (low pressure is often sufficient, e.g., 0.02-0.3 MPa)[10]. d. Begin vigorous stirring and heat the reaction mixture to the desired temperature (typically between 50-120 °C)[10]. e. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within a few hours.
3. Work-up and Purification: a. After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a safe manner. b. Purge the vessel with an inert gas. c. Under an inert atmosphere , carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition. [4][6] Wash the filter cake with a small amount of the reaction solvent. d. The collected filtrate is then concentrated under reduced pressure to remove the solvent. e. The residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with a suitable organic solvent such as dichloromethane. f. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. g. Further purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.
Method B: Reduction using Palladium on Carbon (Pd/C)
1. Reaction Setup: a. In a two- or three-necked round-bottom flask equipped with a magnetic stir bar and a hydrogen balloon inlet, place the Palladium on Carbon catalyst (typically 5-10 mol%). b. Evacuate the flask and backfill with an inert gas (N₂ or Ar)[11]. c. Add the solvent (e.g., methanol, ethanol, or ethyl acetate). d. Add the 3-cyano-5-chloropyridine (1.0 eq).
2. Hydrogenation: a. Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this process 2-3 times to ensure a hydrogen atmosphere[8]. b. Stir the reaction mixture vigorously at room temperature or with gentle heating. c. Monitor the reaction progress by TLC or GC-MS.
3. Work-up and Purification: a. Once the reaction is complete, carefully purge the flask with an inert gas. b. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent. c. The subsequent work-up and purification steps are similar to those described in Method A (steps 3d-3g).
Quantitative Data Summary
The following table summarizes typical reaction parameters for the catalytic hydrogenation of substituted cyanopyridines. Optimal conditions for the reduction of 3-cyano-5-chloropyridine should be determined experimentally.
| Parameter | Method A: Raney® Nickel | Method B: Pd/C |
| Catalyst Loading | 5-20% w/w of substrate[10] | 5-10 mol% |
| Solvent | Methanol/Acetic Acid or Ethanol/Acetic Acid | Methanol, Ethanol, or Ethyl Acetate |
| Temperature | 50-120 °C[10] | Room Temperature to 50 °C |
| Pressure | 0.02-0.3 MPa (Low Pressure)[10] | Atmospheric (Hydrogen Balloon) |
| Reaction Time | 2-8 hours (typical) | 4-24 hours (typical) |
| Yield | High (often >90%) | Good to High (variable) |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reaction Scheme
Caption: General reaction scheme for the catalytic hydrogenation.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. Safety, Storage, Shelf Life, Handling and Disposal [preciouscatalyst.com]
- 4. englelab.com [englelab.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chamberlandresearch.com [chamberlandresearch.com]
- 7. nj.gov [nj.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 11. sarponggroup.com [sarponggroup.com]
Application of 3-(Aminomethyl)-5-chloropyridine in Solid-Phase Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of 3-(aminomethyl)-5-chloropyridine as a versatile building block in solid-phase synthesis. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine core in numerous biologically active compounds. Its bifunctional nature, featuring a primary amine for immobilization and a reactive chlorine atom for diversification, makes it an ideal candidate for the construction of combinatorial libraries of novel small molecules.
The following sections detail the immobilization of this compound onto a solid support, subsequent on-resin chemical modifications, and the final cleavage of the synthesized products. The protocols provided are based on established solid-phase organic synthesis (SPOS) methodologies and can be adapted for various research applications.
Experimental Workflow Overview
The solid-phase synthesis strategy using this compound involves a multi-step process that begins with the covalent attachment of the building block to a suitable resin. Once immobilized, the pyridine ring can be functionalized through various chemical transformations, primarily targeting the chlorine atom. Finally, the desired products are cleaved from the solid support, purified, and characterized.
Figure 1: General workflow for solid-phase synthesis using this compound.
Experimental Protocols
Resin Preparation and Swelling
The choice of resin is critical and depends on the desired functionality of the final product. For the synthesis of C-terminal amides, Rink Amide resin is a suitable choice.
Protocol:
-
Place the Rink Amide resin (e.g., 100-200 mesh, 1% DVB, loading ~0.5-1.0 mmol/g) in a fritted syringe or a solid-phase synthesis vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.
-
After swelling, drain the DMF.
Fmoc-Deprotection of Rink Amide Resin
Before immobilizing the pyridine building block, the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the Rink Amide linker must be removed.
Protocol:
-
To the swollen resin, add a 20% (v/v) solution of piperidine in DMF.
-
Agitate the mixture for 3 minutes, then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g), followed by dichloromethane (DCM) (3 x 10 mL/g), and finally DMF (3 x 10 mL/g) to prepare for the coupling step.
Immobilization of this compound
The primary amine of this compound is coupled to the deprotected Rink Amide linker.
Protocol:
-
Dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
In a separate vessel, prepare the activation solution by dissolving a coupling agent such as diisopropylcarbodiimide (DIC) (3-5 equivalents) and a base catalyst like OxymaPure® (ethyl cyanohydroxyiminoacetate) (3-5 equivalents) in DMF.
-
Add the activation solution to the solution of this compound and pre-activate for 5-10 minutes.
-
Add the pre-activated mixture to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained, indicating the absence of free primary amines.
-
Drain the reaction solution and wash the resin with DMF (5 x 10 mL/g), DCM (3 x 10 mL/g), and methanol (3 x 10 mL/g).
-
Dry the resin under vacuum.
On-Resin Diversification of the 5-Chloro Position
The immobilized 5-chloropyridine scaffold can be diversified through various palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Protocol:
-
Swell the resin-bound chloropyridine in a suitable solvent such as 1,4-dioxane or a mixture of DMF and water.
-
Add the arylboronic acid (3-5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1-0.2 equivalents), and a base like aqueous Na₂CO₃ (2M, 3-5 equivalents).
-
Heat the reaction mixture to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
After cooling to room temperature, drain the reaction mixture and wash the resin with the reaction solvent, water, DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol:
-
Swell the resin in a solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Add the terminal alkyne (3-5 equivalents), a palladium catalyst like Pd(PPh₃)₄ (0.1-0.2 equivalents), a copper(I) co-catalyst such as CuI (0.2-0.4 equivalents), and a base, typically a tertiary amine like diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
React at room temperature to 50°C under an inert atmosphere for 12-24 hours.
-
Drain the reaction solution and wash the resin with DMF, DCM, and methanol.
-
Dry the resin under vacuum.
Protocol:
-
Swell the resin in a polar aprotic solvent like DMF, NMP, or dimethyl sulfoxide (DMSO).
-
Add the nucleophile (e.g., a primary or secondary amine, or a thiol) in excess (5-10 equivalents) and a non-nucleophilic base such as DIPEA if necessary.
-
Heat the reaction mixture to 80-120°C for 12-48 hours.
-
Cool the reaction, drain the solution, and wash the resin extensively with the reaction solvent, followed by DCM and methanol.
-
Dry the resin under vacuum.
Cleavage of Final Products from the Resin
The final diversified compounds are cleaved from the solid support using a strong acid cocktail.
Protocol:
-
Wash the dried resin with DCM.
-
Prepare a cleavage cocktail, typically consisting of trifluoroacetic acid (TFA), a scavenger such as triisopropylsilane (TIS), and water. A common mixture is 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the product, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude product under vacuum.
-
Purify the final compound using an appropriate technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data
The following table summarizes representative yields for the on-resin diversification reactions of halo-pyridines reported in the literature. Actual yields for reactions with immobilized this compound may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Representative Yield (%) | Purity (%) |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Dioxane/H₂O | 80-100 | 12-24 | 60-90 | >85 |
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, TEA | DMF | 25-50 | 12-24 | 50-85 | >80 |
| SNAr (with amines) | DIPEA | NMP | 80-120 | 12-48 | 70-95 | >90 |
| SNAr (with thiols) | K₂CO₃ | DMF | 60-80 | 8-16 | 65-90 | >85 |
Note: The yields and purities are based on analogous systems reported in the literature and should be considered as indicative values.
Application in Drug Discovery: Targeting Kinase Signaling Pathways
The this compound scaffold is a valuable starting point for the synthesis of libraries of compounds targeting various biological pathways, particularly protein kinases, which are crucial regulators of cellular processes. The pyridine core can act as a hinge-binding motif, a common feature in many kinase inhibitors. By diversifying the substituents at the 5-position, it is possible to explore the chemical space around the kinase active site to achieve potency and selectivity.
Figure 2: Logical workflow for drug discovery targeting protein kinases using a library derived from this compound.
The workflow illustrates how a combinatorial library synthesized from the this compound scaffold can be screened against a panel of protein kinases to identify "hit" compounds. These hits can then undergo lead optimization to develop potent and selective drug candidates that can modulate cellular signaling pathways, offering potential therapeutic benefits in areas such as oncology and inflammatory diseases.
Troubleshooting & Optimization
Technical Support Center: 3-(Aminomethyl)-5-chloropyridine Synthesis
Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis and ensure the highest quality of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are two primary synthetic routes for this compound:
-
Reduction of 3-Cyano-5-chloropyridine: This is a widely used method that involves the chemical or catalytic reduction of the nitrile group to an aminomethyl group.
-
Amination of 3-(Chloromethyl)-5-chloropyridine: This route involves the reaction of 3-(chloromethyl)-5-chloropyridine with an ammonia source to introduce the aminomethyl group.
Q2: What are the critical quality attributes for this compound in pharmaceutical applications?
A2: For pharmaceutical use, the critical quality attributes include high purity (typically >99%), low levels of specific impurities (especially potentially genotoxic ones), residual solvents, and heavy metals. The impurity profile is of utmost importance and must be well-characterized and controlled.
Q3: Are there any known genotoxic impurities associated with this synthesis?
A3: Yes, starting materials and certain byproducts can be potentially genotoxic. For instance, unreacted 3-(chloromethyl)-5-chloropyridine could be a concern. It is crucial to have analytical methods capable of detecting these impurities at very low levels.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during the synthesis of this compound.
Synthesis Route 1: Reduction of 3-Cyano-5-chloropyridine
Problem 1: Incomplete conversion of 3-Cyano-5-chloropyridine.
-
Symptom: Significant amount of starting material detected in the final product by HPLC or GC-MS analysis.
-
Potential Causes:
-
Insufficient catalyst loading or catalyst deactivation.
-
Inadequate reaction time or temperature.
-
Poor quality of the reducing agent (e.g., hydrogen gas, borane sources).
-
-
Solutions:
-
Increase the catalyst loading or use a fresh batch of catalyst.
-
Optimize the reaction time and temperature. Monitor the reaction progress by TLC or HPLC.
-
Ensure the reducing agent is of high purity and delivered effectively to the reaction mixture.
-
Problem 2: High levels of 5-Chloro-3-pyridinecarboxamide impurity.
-
Symptom: A significant peak corresponding to the amide impurity is observed in the chromatogram.
-
Potential Causes:
-
Partial hydrolysis of the nitrile starting material or intermediate imine due to the presence of water in the reaction medium.
-
Certain catalytic systems or reaction conditions might favor amide formation.
-
-
Solutions:
-
Use anhydrous solvents and reagents to minimize water content.
-
Adjust the pH of the reaction mixture, as hydrolysis can be pH-dependent.
-
Screen different catalysts and solvent systems to find conditions that minimize hydrolysis.
-
Problem 3: Presence of 3-(Aminomethyl)pyridine (dechlorinated impurity).
-
Symptom: An impurity with a mass corresponding to the loss of a chlorine atom is detected.
-
Potential Causes:
-
Over-reduction during catalytic hydrogenation, leading to hydrodechlorination. This is a common side reaction with palladium catalysts.[1]
-
Reaction temperature or hydrogen pressure is too high.
-
-
Solutions:
-
Screen different catalysts; for example, Raney Nickel or Rhodium-based catalysts may show less dehalogenation.
-
Lower the reaction temperature and/or hydrogen pressure.
-
The addition of a catalyst poison or moderator in small quantities can sometimes suppress dehalogenation.
-
Synthesis Route 2: Amination of 3-(Chloromethyl)-5-chloropyridine
Problem 1: Low yield of the desired primary amine.
-
Symptom: The reaction yields a mixture of products with a low percentage of this compound.
-
Potential Causes:
-
Over-alkylation of the product, leading to the formation of the secondary amine, bis( (5-chloro-3-pyridyl)methyl)amine.
-
Competing elimination reactions.
-
-
Solutions:
-
Use a large excess of the ammonia source (e.g., aqueous ammonia, ammonia in an organic solvent) to favor the formation of the primary amine.
-
Control the reaction temperature carefully to minimize side reactions.
-
Consider using a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or phthalimide (in the Gabriel synthesis), followed by deprotection.
-
Problem 2: Presence of unreacted 3-(Chloromethyl)-5-chloropyridine.
-
Symptom: Starting material is a major component of the crude product mixture.
-
Potential Causes:
-
Insufficient reaction time or temperature.
-
Poor mixing of the reactants, especially if using a heterogeneous mixture.
-
-
Solutions:
-
Increase the reaction time and/or temperature, monitoring for the formation of degradation products.
-
Ensure efficient stirring to promote contact between the reactants.
-
Optimize the solvent system to improve the solubility of the starting material.
-
Quantitative Data on Common Impurities
The following table summarizes common impurities and their typical acceptable limits in the final product. These values are representative and may vary depending on the specific requirements of the final application.
| Impurity Name | Structure | Typical Source | Representative Limit (by HPLC) |
| 3-Cyano-5-chloropyridine |
| Unreacted starting material (Route 1) | ≤ 0.1% |
| 5-Chloro-3-pyridinecarboxamide |
| Hydrolysis of nitrile (Route 1) | ≤ 0.15% |
| 3-(Aminomethyl)pyridine |
| Dechlorination (Route 1) | ≤ 0.1% |
| 3-(Chloromethyl)-5-chloropyridine |
| Unreacted starting material (Route 2) | ≤ 0.05% (Potentially Genotoxic) |
| bis((5-chloro-3-pyridyl)methyl)amine | Secondary Amine Dimer | Over-alkylation (Route 2) | ≤ 0.2% |
Experimental Protocols
Protocol 1: HPLC Method for Purity and Impurity Profiling
This method is suitable for the quantitative analysis of this compound and its common impurities.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Volatile Impurities and Starting Material Analysis
This method is useful for detecting and quantifying volatile starting materials and byproducts.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane or Methanol to a concentration of 1-5 mg/mL.
Visualizations
Caption: Synthesis routes and common impurity formation pathways.
Caption: A logical workflow for troubleshooting common impurities.
References
Technical Support Center: Optimizing Reaction Yield for 3-(Aminomethyl)-5-chloropyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-(Aminomethyl)-5-chloropyridine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
Low or No Product Yield in Ammonolysis of 2-chloro-5-(chloromethyl)pyridine
Q1: I am getting a low yield or no desired product in the ammonolysis of 2-chloro-5-(chloromethyl)pyridine. What are the possible causes and solutions?
A1: Low or no yield in this reaction can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. A typical procedure involves stirring the mixture at 80°C for 2 hours in a sealed vessel like an autoclave. Ensure the vessel is properly sealed to maintain pressure.
-
-
Insufficient Ammonia: A large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Solution: Use a significant excess of aqueous or liquid ammonia. Ratios of up to 2000 ml of liquid ammonia per mole of 2-chloro-5-chloromethyl-pyridine have been reported.[1]
-
-
Poor Solubility: The starting material may not be fully dissolved in the reaction medium, limiting its availability for reaction.
-
Solution: Ensure a suitable co-solvent like acetonitrile is used to aid in the dissolution of the starting material.[2]
-
-
Side Reactions: The primary amine product can react further with the starting material to form secondary and tertiary amines. Another possible side reaction is the nucleophilic substitution of the chlorine atom on the pyridine ring.
-
Solution: Using a large excess of ammonia is the primary way to mitigate over-alkylation. To address potential ring substitution, lower reaction temperatures and shorter reaction times can be explored, although this may impact the overall conversion rate.
-
Issues with Catalytic Hydrogenation of 3-cyano-5-chloropyridine
Q2: I am attempting to synthesize this compound via catalytic hydrogenation of 3-cyano-5-chloropyridine, but the reaction is slow or incomplete.
A2: Catalytic hydrogenation can be sensitive to several factors. Consider the following troubleshooting steps:
-
Catalyst Activity: The catalyst may be inactive or poisoned.
-
Solution: Use a fresh batch of catalyst. Raney nickel is a common choice for this transformation.[3] Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. Certain functional groups or impurities (e.g., sulfur compounds) can poison the catalyst. Purifying the starting material may be necessary.
-
-
Insufficient Hydrogen Pressure: Low hydrogen pressure can lead to slow or incomplete reactions.
-
Solution: While some hydrogenations can be performed with a hydrogen balloon, many require higher pressures. For the reduction of a related cyanopyridine, pressures in the range of 0.02-0.3 MPa have been reported to be effective.[3] Using an autoclave or a high-pressure hydrogenation apparatus is recommended.
-
-
Poor Solubility: The substrate may not be soluble in the chosen solvent, limiting its interaction with the catalyst.
-
Solution: Select a solvent in which the starting material is soluble. Acetic acid has been used as a solvent for the hydrogenation of a similar substrate.[3] Alcohols like methanol or ethanol are also common solvents for hydrogenation.
-
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Solution: For the hydrogenation of a related cyanopyridine derivative, temperatures between 50-120°C were utilized.[3]
-
Purification Challenges
Q3: I am having difficulty purifying my this compound derivative. I observe significant peak tailing during column chromatography.
A3: The basic nature of the aminomethyl group and the pyridine nitrogen can lead to interactions with the stationary phase, causing peak tailing, especially on silica gel.
-
Interaction with Silica: The basic nitrogen atoms can interact with acidic silanol groups on the surface of the silica gel.
-
Solution 1: Mobile Phase Additive: Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%) or ammonia in methanol, to the eluent. This will compete with your compound for binding to the active sites on the silica, leading to improved peak shape.
-
Solution 2: Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or a polymer-based column, which may have fewer acidic sites.
-
Solution 3: Salt Formation: If the final application allows, you can purify the compound as its hydrochloride salt, which is often a crystalline solid and may be easier to handle and purify by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: There are several common synthetic routes:
-
Ammonolysis of 2-chloro-5-(chloromethyl)pyridine: This is a direct approach where 2-chloro-5-(chloromethyl)pyridine is treated with an excess of ammonia.[1][2]
-
Reduction of 3-cyano-5-chloropyridine: The cyano group can be reduced to an aminomethyl group via catalytic hydrogenation (e.g., using Raney nickel).[3]
-
Gabriel Synthesis: This method involves reacting 2-chloro-5-(chloromethyl)pyridine with potassium phthalimide, followed by hydrazinolysis to release the primary amine. This route is advantageous as it prevents the formation of secondary and tertiary amine byproducts.[4][5]
Q2: How can I synthesize the precursor, 2-chloro-5-(chloromethyl)pyridine?
A2: A common method for the synthesis of 2-chloro-5-(chloromethyl)pyridine is the liquid-phase chlorination of 3-methylpyridine (3-picoline). This reaction often requires an initiator and careful control of pH to minimize the formation of by-products and improve the yield of the target product.
Q3: What are the main by-products to look out for during the synthesis?
A3: The main by-products depend on the synthetic route:
-
Ammonolysis: Over-alkylation products, such as the secondary amine, bis((5-chloro-3-pyridyl)methyl)amine, and the corresponding tertiary amine.
-
Chlorination of 3-Picoline: Over-chlorinated products, where additional chlorine atoms are added to the pyridine ring or the methyl group, and tarry by-products.[6]
-
Catalytic Hydrogenation: Incomplete reduction products (e.g., imines) or dehalogenation (loss of the chloro-substituent).
Q4: Is the Gabriel synthesis a better alternative to direct ammonolysis?
A4: The Gabriel synthesis offers a significant advantage in that it prevents over-alkylation, leading to the exclusive formation of the primary amine.[4][5] However, the traditional two-step process, which includes the final deprotection step (often with hydrazine), can be harsher and more time-consuming than direct ammonolysis. The choice of method often depends on the desired purity of the final product and the scale of the reaction.
Data Presentation
Table 1: Comparison of Synthetic Routes for Aminomethylpyridine Derivatives
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Advantages | Disadvantages |
| Ammonolysis | 2-chloro-5-(chloromethyl)pyridine | Excess aq. NH₃, Acetonitrile | 80°C, 2h, sealed vessel | ~55% | Direct, one-step reaction. | Over-alkylation can occur, requires excess reagent. |
| Catalytic Hydrogenation | 2-cyano-3-chloro-5-trifluoromethylpyridine | Raney Ni, H₂ | 50-120°C, 0.02-0.3 MPa | up to 97.5% | High yield and purity. | Requires specialized hydrogenation equipment, catalyst handling.[3] |
| Gabriel Synthesis | 2-chloro-5-(chloromethyl)pyridine | Potassium phthalimide, Hydrazine | 1. Alkylation; 2. Hydrazinolysis | Generally good to high | Prevents over-alkylation, clean product.[4][5] | Two-step process, potentially harsh deprotection conditions.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis
This protocol is adapted from a procedure for a similar compound.[2]
-
Charging the Reactor: In a stainless steel autoclave, charge 2-chloro-5-(chloromethyl)pyridine (1 equivalent), 25% aqueous ammonia (a significant excess, e.g., 10-20 equivalents), and acetonitrile (sufficient to dissolve the starting material).
-
Reaction: Seal the autoclave and heat the mixture to 80°C with stirring for 2 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully vent any excess pressure.
-
Dilute the reaction mixture with an aqueous solution of sodium hydroxide (e.g., 30%).
-
Concentrate the mixture under reduced pressure to remove volatile components.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane-methanol, potentially with a small amount of triethylamine).
Protocol 2: Synthesis of this compound via Catalytic Hydrogenation of 3-cyano-5-chloropyridine
This protocol is a general guide based on the reduction of a related cyanopyridine derivative.[3]
-
Catalyst Preparation: In an autoclave, add Raney nickel (5-20% by weight of the starting material) slurried in a suitable solvent (e.g., acetic acid or ethanol).
-
Charging the Reactor: Add a solution of 3-cyano-5-chloropyridine (1 equivalent) in the same solvent.
-
Reaction:
-
Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.02-0.3 MPa).
-
Heat the mixture to the target temperature (e.g., 50-120°C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or by analyzing aliquots (TLC, LC-MS).
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Perform an appropriate aqueous work-up to isolate the free base or its salt.
-
-
Purification: Purify the product by column chromatography or recrystallization.
References
- 1. CN106632014A - Preparation of 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1051996C - Process for preparing 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]
- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
minimizing byproduct formation in 3-(Aminomethyl)-5-chloropyridine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-(Aminomethyl)-5-chloropyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Reduction of 5-Chloro-3-cyanopyridine
The reduction of 5-chloro-3-cyanopyridine is a primary route to this compound. However, the formation of byproducts, particularly through dechlorination, can be a significant issue.
dot
impact of solvent choice on 3-(Aminomethyl)-5-chloropyridine reaction rate
Welcome to the Technical Support Center for experiments involving 3-(Aminomethyl)-5-chloropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues. The following information is curated to address the critical role of solvent selection in determining reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly. Could the solvent be the issue?
A1: Yes, solvent choice is a critical factor that significantly influences reaction kinetics. A suboptimal solvent can lead to poor solubility of reactants, stabilization of ground states over transition states, or unfavorable interactions with catalytic species. For instance, in palladium-catalyzed cross-coupling reactions, the polarity and coordinating ability of the solvent can dramatically affect the catalytic cycle. If you are observing a slow reaction rate, consider evaluating a different solvent system.
Q2: What are the key properties to consider when selecting a solvent for a reaction with this compound?
A2: Several solvent properties should be considered:
-
Solubility: Ensure that this compound and all other reactants are sufficiently soluble at the reaction temperature to maintain a homogeneous reaction mixture. Poor solubility is a common cause of slow or incomplete reactions.
-
Polarity: The polarity of the solvent can influence the stability of intermediates and transition states. For polar intermediates, a polar solvent is often beneficial.
-
Boiling Point: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point to maintain the reaction at a constant temperature without excessive pressure buildup.
-
Coordinating Ability: In metal-catalyzed reactions, the ability of the solvent to coordinate to the metal center can impact catalyst activity and stability. Strongly coordinating solvents may sometimes inhibit catalysis by competing with substrates for binding sites.
-
Aprotic vs. Protic: Protic solvents (e.g., water, alcohols) can participate in hydrogen bonding and may react with certain reagents (e.g., strong bases). Aprotic solvents (e.g., THF, dioxane, toluene) are generally preferred for reactions involving organometallics or other moisture-sensitive reagents.
Q3: Are there any general recommendations for solvents to use in common reactions of this compound?
A3: For common reactions such as Suzuki-Miyaura cross-coupling or N-acylation, a good starting point is to use polar aprotic solvents. Tetrahydrofuran (THF), 1,4-dioxane, and toluene are frequently used for Suzuki-Miyaura couplings of chloropyridines.[1] For N-acylation reactions, dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) are often suitable choices. It is always recommended to perform small-scale screening of a few solvent options to identify the optimal conditions for your specific reaction.
Impact of Solvent on Reaction Rate: A Comparative Overview
While specific kinetic data for this compound is not extensively published, the following table summarizes the general effects of common solvents on the rates of Suzuki-Miyaura coupling reactions involving related chloropyridine substrates. This information can serve as a valuable guide for solvent selection in your experiments.
| Solvent System | Typical Reaction Temperature (°C) | General Observations on Reaction Rate & Yield | Key Considerations |
| Toluene | 80 - 110 | Often provides good reaction rates, especially for less reactive chlorides. | A non-polar, aprotic solvent. Good for dissolving organic reactants. |
| 1,4-Dioxane | 80 - 100 | Frequently used and often gives high yields. Can be used in aqueous mixtures.[2] | A polar, aprotic ether. Miscible with water. |
| Tetrahydrofuran (THF) | 60 - 80 | A common choice, but its lower boiling point may limit reaction temperatures.[3] | A polar, aprotic ether. Can be used in aqueous mixtures. |
| N,N-Dimethylformamide (DMF) | 100 - 150 | High boiling point allows for higher reaction temperatures, which can be beneficial for unreactive substrates. | A highly polar, aprotic solvent. Can be difficult to remove during workup. |
| Acetonitrile (ACN) | 70 - 82 | A polar, aprotic solvent that can be effective in certain cross-coupling reactions. | Lower boiling point limits reaction temperature. |
| Water/Organic Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O) | 80 - 100 | The presence of water can sometimes accelerate the reaction and improve the solubility of inorganic bases.[4] | The ratio of organic solvent to water can be a critical parameter to optimize. |
Experimental Protocols
Generalized Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Optimization of the solvent, base, catalyst, and ligand is recommended for each specific substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is not going to completion. What should I try?
A1: If your reaction has stalled, consider the following troubleshooting steps:
-
Increase Temperature: Chloropyridines can be less reactive than their bromo or iodo counterparts. Increasing the reaction temperature may be necessary. This might require switching to a higher-boiling solvent like toluene or DMF.
-
Change the Solvent: The initial solvent may not be optimal. Try screening a few different solvents as outlined in the table above. A mixture of an organic solvent and water can sometimes be beneficial.[4]
-
Vary the Base: The choice of base is crucial. If you are using a weaker base like K₂CO₃, switching to a stronger base such as K₃PO₄ or Cs₂CO₃ may improve the reaction rate.
-
Screen Catalysts and Ligands: The catalyst and ligand combination is key. For challenging substrates, more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) are often more effective.
-
Check Reagent Quality: Ensure that your reagents, especially the boronic acid and the palladium catalyst, are of high quality and have not degraded.
Q2: I am observing the formation of significant side products. How can I improve the selectivity?
A2: Side product formation can often be mitigated by adjusting the reaction conditions:
-
Lower the Temperature: If the reaction is running too hot, it may lead to decomposition or side reactions. Try lowering the temperature to improve selectivity.
-
Solvent Effects: The solvent can influence the reaction pathway. A less polar solvent may sometimes reduce the formation of certain side products.
-
Protecting Groups: The primary amine of this compound can potentially react under certain conditions. If you suspect the amine is interfering, consider using a suitable protecting group (e.g., Boc).
Q3: My starting material is not fully dissolving in the reaction solvent. What should I do?
A3: Poor solubility can significantly hinder the reaction. To address this:
-
Choose a Different Solvent: Consult solubility data or perform small-scale solubility tests to find a solvent in which your starting materials are more soluble at the reaction temperature.
-
Increase the Volume of Solvent: While this may slow down the reaction rate due to dilution, it can help to ensure all reactants are in solution.
-
Use a Co-solvent: Adding a co-solvent can improve the solubility of your reactants. For example, adding a small amount of DMF to a reaction in toluene can sometimes help.
Visualizations
Caption: A workflow for selecting an appropriate solvent for a reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
References
Technical Support Center: Catalyst Loading Optimization for 3-(Aminomethyl)-5-chloropyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in reactions involving 3-(Aminomethyl)-5-chloropyridine. The following information is designed to address specific issues encountered during experimentation, offering practical solutions and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions for the functionalization of this compound?
A1: The most prevalent and effective methods for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this compound are palladium-catalyzed cross-coupling reactions. Specifically, the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are widely used due to their broad functional group tolerance.
Q2: What is a typical starting catalyst loading for these cross-coupling reactions?
A2: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common starting point. For highly active catalyst systems and optimized conditions, the loading can often be reduced to 0.5-1 mol%. Conversely, for particularly challenging couplings involving the relatively unreactive C-Cl bond, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q3: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the primary troubleshooting steps?
A3: Low yields in Suzuki-Miyaura couplings of chloropyridines are often due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[2] Initial troubleshooting should focus on:
-
Catalyst and Ligand Choice: Ensure you are using a catalyst system suitable for activating aryl chlorides. Modern, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[1]
-
Base Selection: The choice of base is critical. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones like sodium carbonate (Na₂CO₃).[1][2]
-
Solvent and Temperature: Ensure your solvent is anhydrous and thoroughly degassed. Increasing the reaction temperature (typically 80-110 °C) may also improve the yield.[1]
Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my Buchwald-Hartwig amination. How can I minimize this side reaction?
A4: Hydrodehalogenation is a common side reaction. To minimize it:
-
Optimize Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst decomposition and side reactions.[2]
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[1][2] Thoroughly degas your solvents and maintain a positive pressure of an inert gas like Argon or Nitrogen.
-
Control Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition and promote side reactions.[2]
-
Use Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water can be a proton source.[2]
Q5: How does the aminomethyl group on the pyridine ring affect the reaction?
A5: The basic nitrogen of the aminomethyl group and the pyridine ring nitrogen can coordinate to the palladium center, potentially forming inactive catalyst species and inhibiting the catalytic cycle. This is a known issue with aminopyridine substrates.[3] Using bulky ligands can help mitigate this by sterically shielding the palladium center.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst system. | Switch to a more active catalyst/ligand system suitable for chloropyridines (e.g., Pd₂(dba)₃ with XPhos or a pre-formed palladacycle). Increase catalyst loading in increments (e.g., from 2 mol% to 5 mol%). |
| Reaction temperature is too low. | Gradually increase the temperature in 10 °C increments (typical range is 80-120 °C). | |
| Ineffective base. | Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. | |
| Oxygen contamination. | Ensure solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Ar or N₂). | |
| Significant Side Product Formation (e.g., Homocoupling, Hydrodehalogenation) | Presence of oxygen or water. | Use anhydrous solvents and reagents, and ensure the system is properly degassed. |
| Suboptimal catalyst loading. | Sometimes a lower catalyst concentration can minimize side reactions like homocoupling.[3] | |
| Incorrect ligand-to-palladium ratio. | Optimize the ligand-to-palladium ratio, typically starting from 1:1 to 4:1 for monodentate ligands. | |
| Reaction Stalls | Catalyst deactivation. | Add a fresh portion of the catalyst. Ensure efficient stirring. |
| Degradation of starting materials. | Verify the purity and stability of starting materials, especially boronic acids which can undergo protodeboronation.[1] |
Quantitative Data on Catalyst Loading Optimization
The following tables provide representative data for optimizing catalyst loading in Suzuki-Miyaura and Buchwald-Hartwig reactions with this compound. These are generalized examples based on typical results for similar substrates.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst | Ligand | Catalyst Loading (mol%) | Base (2.0 eq.) | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 2 | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| Pd(OAc)₂ | SPhos | 1 | K₃PO₄ | Dioxane/H₂O | 100 | 65 |
| Pd(OAc)₂ | SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| Pd(OAc)₂ | SPhos | 5 | K₃PO₄ | Dioxane/H₂O | 100 | 87 |
| PdCl₂(dppf) | - | 3 | Cs₂CO₃ | Toluene | 110 | 78 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Catalyst | Ligand | Catalyst Loading (mol%) | Base (1.4 eq.) | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | 2 | NaOtBu | Toluene | 100 | 45 |
| Pd₂(dba)₃ | XPhos | 1 | NaOtBu | Toluene | 100 | 75 |
| Pd₂(dba)₃ | XPhos | 2 | NaOtBu | Toluene | 100 | 92 |
| Pd₂(dba)₃ | RuPhos | 2 | K₃PO₄ | Dioxane | 110 | 88 |
| G3-XPhos Palladacycle | - | 2 | NaOtBu | Toluene | 100 | 95 |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization in Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%) and the ligand (e.g., SPhos, 0.02-0.10 mmol, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous layer, and combine the organic fractions. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: General Procedure for Catalyst Loading Optimization in Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a Schlenk flask with the palladium source (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol% Pd), the ligand (e.g., XPhos, 0.02-0.10 mmol, 2-10 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq). Add this compound (1.0 mmol, 1.0 eq) and the amine (1.2 mmol, 1.2 eq).
-
Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed solvent (e.g., toluene, 5 mL) under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Visualizations
Caption: Experimental workflow for catalyst loading optimization.
Caption: Troubleshooting logic for low product yield.
References
preventing degradation of 3-(Aminomethyl)-5-chloropyridine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 3-(Aminomethyl)-5-chloropyridine to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The recommended storage temperature is 2-8°C. It is crucial to keep the container tightly sealed to protect it from moisture and air.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances can lead to vigorous reactions and degradation of the compound.
Q3: I've noticed a change in the color of my this compound sample. What could be the cause?
A3: A change in color, such as yellowing or browning, can be an indicator of degradation. This is often caused by exposure to air (oxidation), light, or elevated temperatures. It is recommended to assess the purity of the material if a color change is observed.
Q4: Can I store solutions of this compound?
A4: While short-term storage of solutions may be possible, it is generally recommended to prepare solutions fresh before use. The stability of this compound in various solvents over time is not fully characterized and may be lower than in its solid state. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) and protected from light. A stability study of the solution is advised.
Q5: What are the potential degradation pathways for this compound?
A5: Based on the structure of this compound, potential degradation pathways include oxidation of the aminomethyl group, photolytic degradation, and reactions in the presence of strong acids or bases. The pyridine ring itself is relatively stable but can be susceptible to degradation under harsh conditions.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., color change, clumping) | - Exposure to air (oxidation)- Exposure to light (photodegradation)- Absorption of moisture | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Store in an amber vial or in a dark place.- Ensure the container is tightly sealed and stored in a desiccator. |
| Unexpected experimental results or low purity | - Degradation of the starting material due to improper storage.- Contamination during handling. | - Verify the purity of the this compound using an appropriate analytical method (e.g., HPLC, NMR).- If degradation is confirmed, obtain a fresh batch of the compound.- Review handling procedures to minimize exposure to air, light, and moisture. |
| Inconsistent results between different batches | - Variation in the initial purity of the batches.- Different storage histories of the batches. | - Always check the certificate of analysis for each new batch.- Perform a purity check on each batch before use.- Ensure consistent storage conditions for all batches. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol outlines a general HPLC method for assessing the purity of this compound and detecting potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products.
-
Calculate the purity based on the peak area percentage.
Protocol 2: Forced Degradation Study
This protocol describes a forced degradation study to identify potential degradation products and pathways for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze using the HPLC method described in Protocol 1.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Data Presentation
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | Assay of this compound (%) | Number of Degradation Products | Major Degradation Product (Relative Retention Time) |
| Control | 99.8 | 1 | - |
| 0.1 M HCl, 60°C, 24h | 95.2 | 2 | 0.85 |
| 0.1 M NaOH, 60°C, 24h | 92.5 | 3 | 1.15 |
| 3% H₂O₂, RT, 24h | 88.7 | 4 | 0.92, 1.23 |
| Heat (105°C), 48h | 98.1 | 1 | - |
| UV Light, 24h | 90.3 | 3 | 0.78 |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for storage-related issues.
Technical Support Center: Purification of 3-(Aminomethyl)-5-chloropyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 3-(Aminomethyl)-5-chloropyridine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. These may include:
-
Unreacted starting materials: Such as 3-cyano-5-chloropyridine if the synthesis involves nitrile reduction.
-
Dechlorinated impurity: 3-(Aminomethyl)pyridine, formed during catalytic hydrogenation where the chlorine atom is inadvertently removed.[1]
-
Oxidation byproducts: The aminomethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.
-
Dimerization products: Amines can sometimes undergo side reactions to form dimers or other oligomers.
-
Residual solvents: Solvents used in the synthesis and workup may be present in the crude product.
Q2: My purified this compound is unstable and changes color over time. What could be the cause and how can I prevent it?
A2: this compound, like many aminopyridines, can be sensitive to air and light. The color change is often due to oxidation of the amino group. To minimize degradation, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
Q3: I am observing significant tailing of my compound during silica gel column chromatography. What can I do to improve the peak shape?
A3: Tailing is a common issue for basic compounds like aminopyridines on acidic silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups on the silica surface. To mitigate this, you can:
-
Add a basic modifier to the mobile phase: A small amount of triethylamine (e.g., 0.1-1%) or ammonia in the eluent can help to saturate the acidic sites on the silica gel and improve peak shape.
-
Use a different stationary phase: Consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound is too soluble in the chosen solvent, or the solution is supersaturated. | - Try a different solvent or a solvent mixture. - Cool the solution more slowly. - Add a seed crystal to induce crystallization. - Reduce the amount of solvent. |
| Poor recovery after recrystallization | The compound has significant solubility in the cold solvent. | - Use a less polar solvent in which the compound is less soluble at low temperatures. - Minimize the amount of hot solvent used for dissolution. - Ensure the solution is thoroughly cooled before filtration. |
| Impurities co-crystallize with the product | The impurity has similar solubility properties to the product in the chosen solvent. | - Try a different recrystallization solvent. - Perform a second recrystallization. - Consider a pre-purification step like an acid-base extraction to remove impurities with different functionalities. |
The following table provides illustrative data for the recrystallization of crude this compound. Note: This data is for demonstration purposes and actual results may vary.
| Solvent System | Initial Purity (by HPLC) | Purity after Recrystallization (by HPLC) | Yield (%) | Observations |
| Isopropanol | 85% | 95% | 70% | Well-defined crystals, significant removal of polar impurities. |
| Toluene | 85% | 92% | 80% | Good for removing non-polar impurities, slower crystallization. |
| Heptane/Ethyl Acetate (4:1) | 85% | 98% | 65% | High purity achieved, requires careful optimization of solvent ratio. |
| Water | 85% | 88% | 50% | Not ideal, significant product loss due to solubility. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of product and a key impurity | The mobile phase does not provide sufficient selectivity. | - Optimize the mobile phase polarity. A shallower gradient or isocratic elution may improve resolution. - Try a different solvent system (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). - Add a modifier to the mobile phase (e.g., triethylamine for basic compounds). |
| Product elutes with the solvent front | The mobile phase is too polar. | - Start with a less polar mobile phase and gradually increase the polarity. |
| Product does not elute from the column | The mobile phase is not polar enough, or the product is strongly adsorbed to the stationary phase. | - Increase the polarity of the mobile phase. - For basic compounds on silica, add a basic modifier like triethylamine to the eluent. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is effective for separating the basic this compound from non-basic impurities.
-
Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer by adding a base (e.g., 1 M NaOH) until the pH is >10.
-
Extract the now basic aqueous solution with several portions of an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying the compound from impurities with different polarities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). To prevent tailing, 0.5% triethylamine can be added to the mobile phase.
-
Procedure: a. Dissolve the crude this compound in a minimal amount of dichloromethane. b. Adsorb the sample onto a small amount of silica gel and dry it. c. Pack the column with silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% triethylamine). d. Carefully load the dried sample onto the top of the column. e. Elute the column with the mobile phase gradient, collecting fractions. f. Monitor the fractions by thin-layer chromatography (TLC). g. Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This method is effective for obtaining a highly pure crystalline product.
-
Solvent Selection: Based on preliminary tests, a mixture of heptane and ethyl acetate (e.g., 4:1) can be effective.
-
Procedure: a. Place the crude this compound in a flask. b. Add a minimal amount of the hot solvent mixture until the solid is just dissolved. c. Allow the solution to cool slowly to room temperature. d. Further cool the flask in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold solvent mixture. g. Dry the crystals under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
managing exothermic reactions in 3-(Aminomethyl)-5-chloropyridine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 3-(Aminomethyl)-5-chloropyridine. The information is presented in a question-and-answer format for troubleshooting common issues and frequently asked questions.
Troubleshooting Guides
Two primary synthetic routes to this compound are addressed, each with its own potential for exothermic events.
Route 1: Amination of 3-(Chloromethyl)-5-chloropyridine
This route involves the reaction of 3-(chloromethyl)-5-chloropyridine with an ammonia source. The reaction is analogous to the synthesis of similar compounds where the displacement of a benzylic chloride with ammonia can be highly exothermic.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Rapid Temperature Increase During Ammonia Addition | The amination reaction is highly exothermic. | - Ensure slow, controlled addition of the ammonia source (e.g., aqueous ammonia, ammonia in a solvent).- Maintain efficient stirring to dissipate heat evenly.- Use an ice bath or other cooling system to maintain the desired reaction temperature. |
| Pressure Buildup in a Sealed Reactor | The reaction of chloromethylpyridines with ammonia can generate heat and potentially gaseous byproducts, leading to a pressure increase, especially at elevated temperatures.[1] | - If using a sealed vessel like an autoclave, ensure it is pressure-rated for the expected conditions.- Monitor both temperature and pressure closely.- Consider a semi-batch process where ammonia is added gradually to control the rate of reaction and heat generation. |
| Formation of Byproducts | Over-alkylation of the desired product or side reactions due to excessive temperature. | - Maintain strict temperature control within the optimal range.- Use a moderate excess of the ammonia source to favor the formation of the primary amine.- Optimize reaction time to prevent further reactions of the product. |
| Runaway Reaction | Loss of temperature control due to rapid addition of reagents, inadequate cooling, or poor mixing.[2][3] | - Immediate Action: If a rapid, uncontrolled temperature rise occurs, cease reagent addition immediately and apply maximum cooling.- Have a quenching agent (e.g., a pre-cooled solvent) ready for emergency use.- Review and revise the experimental protocol to include slower addition rates and more robust cooling. |
Route 2: Reduction of 5-Chloro-3-cyanopyridine
This alternative route involves the reduction of a nitrile to a primary amine. Catalytic hydrogenation is a common method for this transformation and can be exothermic.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Action |
| Initial Exotherm Upon Hydrogen Introduction | The catalytic hydrogenation of nitriles can have a significant initial heat release as the reaction initiates on the catalyst surface.[4] | - Introduce hydrogen at a low pressure initially and gradually increase to the desired pressure.- Ensure the reaction mixture is well-stirred to promote efficient heat transfer.- Have a cooling system in place before starting the hydrogen addition. |
| Difficulty Controlling Temperature Throughout the Reaction | The overall reduction process is exothermic. | - Control the rate of hydrogen uptake by regulating the hydrogen pressure.- For larger scale reactions, consider a continuous flow reactor for better heat management.[5] |
| Incomplete Reaction or Catalyst Deactivation | Insufficient hydrogen pressure, catalyst poisoning, or poor mass transfer. | - Ensure the catalyst is active and used in the appropriate loading.- The presence of certain impurities can poison the catalyst; ensure the starting material is of high purity.[4]- Vigorous stirring is crucial to ensure good contact between the catalyst, substrate, and hydrogen. |
| Formation of Side Products (e.g., Dehalogenation) | Over-reduction or reaction with the chlorine substituent.[4] | - Screen different catalysts (e.g., Raney nickel, palladium on carbon) and solvents to find conditions that favor the reduction of the nitrile over dehalogenation.- Operate at the lowest effective temperature and hydrogen pressure to improve selectivity. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is more prone to dangerous exothermic events?
A1: The amination of 3-(chloromethyl)-5-chloropyridine (Route 1) is generally considered to have a higher potential for a rapid and dangerous runaway reaction if not properly controlled. This is due to the nature of the nucleophilic substitution reaction, which can have a high heat of reaction. While the catalytic reduction of 5-chloro-3-cyanopyridine (Route 2) is also exothermic, the reaction rate and heat generation can often be more easily controlled by regulating the hydrogen pressure.
Q2: What are the key safety precautions to take before starting these syntheses?
A2: Key safety precautions include:
-
Always work in a well-ventilated fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[7][8]
-
Have an appropriate fire extinguisher and a safety shower/eyewash station readily accessible.
-
For pressure reactions, use a blast shield and ensure the equipment is properly rated and maintained.
-
Perform a thorough risk assessment before starting the experiment, paying close attention to the potential for exothermic reactions and pressure buildup.
Q3: How can I monitor the reaction progress to avoid prolonged heating?
A3: Reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Regular monitoring allows for the determination of the reaction endpoint, preventing unnecessary heating that could lead to byproduct formation or decomposition.
Q4: Are there any specific recommendations for scaling up these reactions?
A4: When scaling up, it is crucial to consider the change in the surface-area-to-volume ratio, which can significantly impact heat dissipation. A reaction that is easily controlled on a small scale may become dangerously exothermic on a larger scale. It is highly recommended to perform a calorimetric study to determine the heat of reaction and the maximum rate of temperature rise before attempting a large-scale synthesis. For industrial-scale production, a continuous flow reactor setup can offer superior heat management and safety compared to batch processing.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Amination
This protocol is adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.[1]
-
Preparation: In a pressure-rated stainless steel autoclave, place a solution of 3-(chloromethyl)-5-chloropyridine in a suitable solvent such as acetonitrile.
-
Cooling: Cool the autoclave to 0-5 °C using an external cooling bath.
-
Ammonia Addition: Slowly add a pre-chilled solution of aqueous ammonia (e.g., 25%) to the autoclave with vigorous stirring. The rate of addition should be controlled to maintain the internal temperature below a predetermined limit.
-
Reaction: After the addition is complete, seal the autoclave and slowly heat the mixture to the desired reaction temperature (e.g., 80 °C) while monitoring the internal pressure.
-
Monitoring: Maintain the reaction at the set temperature for a specified time (e.g., 2 hours), with continuous stirring.
-
Workup: After cooling the autoclave to room temperature and carefully venting any excess pressure, the reaction mixture can be processed through standard extraction and purification techniques.
Protocol 2: Synthesis of this compound via Reduction
This protocol is a general procedure for the reduction of a cyanopyridine and should be optimized.[4]
-
Preparation: To a hydrogenation vessel, add 5-chloro-3-cyanopyridine, a suitable solvent (e.g., methanol or acetic acid), and a hydrogenation catalyst (e.g., Raney nickel or Pd/C).
-
Inerting: Purge the vessel with an inert gas, such as nitrogen or argon.
-
Hydrogenation: While stirring vigorously, introduce hydrogen gas into the vessel. The initial introduction should be at a low pressure, and the temperature should be monitored for any initial exotherm.
-
Reaction: Gradually increase the hydrogen pressure to the desired level and maintain the reaction at a controlled temperature (e.g., room temperature or slightly elevated) until hydrogen uptake ceases.
-
Workup: Carefully vent the excess hydrogen and purge the vessel with an inert gas. The catalyst can then be removed by filtration, and the product isolated from the filtrate.
Visualizations
Caption: Workflow for managing exothermic reactions.
Caption: Logical relationships in exothermic reaction management.
References
- 1. prepchem.com [prepchem.com]
- 2. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 5. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: 3-(Aminomethyl)-5-chloropyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-5-chloropyridine, particularly concerning its reactions with strong bases.
Troubleshooting Guide: Side Reactions with Strong Bases
Unexpected results are common when working with multifunctional compounds like this compound under strongly basic conditions. This guide addresses potential side reactions and offers systematic approaches to identify and mitigate them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of the desired product; presence of a higher molecular weight byproduct. | Dimerization: The deprotonated aminomethyl group of one molecule may act as a nucleophile, displacing the chlorine atom on another molecule to form a dimer. | 1. Dilution: Perform the reaction at a lower concentration to disfavor bimolecular reactions. 2. Controlled Addition: Slowly add the strong base to the reaction mixture to maintain a low concentration of the deprotonated intermediate. 3. Protecting Groups: Consider protecting the aminomethyl group before reacting with the strong base. |
| Formation of an unexpected isomer or a product with loss of the chloro-substituent. | Chichibabin-type Reaction: With very strong amide bases (e.g., NaNH2), nucleophilic substitution of a hydride ion on the pyridine ring can occur, leading to the introduction of an amino group, typically at the 2- or 6-position.[1][2] | 1. Base Selection: Use a non-nucleophilic strong base, such as a bulky alkoxide (e.g., potassium tert-butoxide) or a hydride (e.g., NaH), instead of amide-based reagents if amination is not desired.[3] 2. Temperature Control: Chichibabin reactions often require elevated temperatures; running the reaction at a lower temperature may prevent this side reaction.[1] |
| Isolation of a bicyclic product. | Intramolecular Cyclization: Deprotonation of the aminomethyl group can be followed by an intramolecular nucleophilic aromatic substitution (SNAr) to displace the chlorine, forming a fused ring system. | 1. Base Stoichiometry: Use of excess strong base can promote this side reaction. Carefully control the stoichiometry of the base. 2. Solvent Effects: A less polar solvent may disfavor the formation of the charged intermediate required for cyclization. |
| Complex mixture of products; evidence of pyridine ring modification. | Ring Opening/Rearrangement: Extremely strong bases and high temperatures can sometimes lead to complex rearrangements or opening of the pyridine ring, although this is less common. | 1. Milder Conditions: Explore the use of milder bases or lower reaction temperatures. 2. Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the likelihood of degradation. |
| N-Alkylation of the aminomethyl group or pyridine nitrogen. | Reaction with Alkylating Agents: If an alkylating agent is present, competitive alkylation at the aminomethyl nitrogen and the pyridine ring nitrogen can occur.[4][5] | 1. Order of Addition: Add the strong base first to deprotonate the desired site before introducing any alkylating agent. 2. Protecting Groups: Protect the less desired nucleophilic site if chemoselectivity is an issue. |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound and a strong base turning dark and forming a complex mixture?
A1: Dark coloration and complex mixtures often indicate decomposition or multiple side reactions. The pyridine ring is electron-deficient and can be susceptible to attack by strong nucleophiles, especially at elevated temperatures.[6][7] The aminomethyl group can also be involved in various side reactions upon deprotonation.[8] We recommend starting with the troubleshooting steps for "Complex mixture of products," focusing on lowering the reaction temperature and using the minimum necessary amount of a non-nucleophilic strong base.
Q2: I am trying to deprotonate the aminomethyl group but seem to be getting nucleophilic substitution at the chlorine position. Why is this happening?
A2: While the 5-position is less activated towards nucleophilic aromatic substitution than the 2- or 4-positions, a strong enough nucleophile or harsh reaction conditions can still lead to substitution.[7] If you are using a nucleophilic strong base (like an alkoxide or amide), it can directly attack the ring. Alternatively, if another nucleophile is present in your reaction mixture, the strong base may be facilitating its reaction. Consider using a non-nucleophilic base like sodium hydride.
Q3: Can I selectively perform a reaction at the aminomethyl group without affecting the chloro-substituent?
A3: Yes, this is generally achievable by carefully selecting the reaction conditions. The primary amine of the aminomethyl group is typically more nucleophilic and has a lower pKa than the pyridine ring protons, making it the more likely site of initial reaction with a base.[3] Using a stoichiometric amount of a strong, non-nucleophilic base at low temperatures should favor reaction at the aminomethyl group.
Q4: What is the expected pKa of the aminomethyl proton, and how does this guide my choice of a strong base?
Experimental Protocols
Protocol 1: General Procedure for Deprotonation of the Aminomethyl Group
This protocol outlines a general method for the deprotonation of the aminomethyl group in this compound using sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
Under an inert atmosphere, add the 60% NaH dispersion to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas inlet.
-
Wash the NaH three times with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF or DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF or DMF.
-
Slowly add the solution of this compound to the NaH slurry at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. The reaction can be monitored for hydrogen gas evolution.
-
The resulting solution/suspension contains the deprotonated species and can be used for subsequent reactions.
Visualizations
Caption: Potential side reaction pathways of this compound with strong bases.
Caption: A logical workflow for troubleshooting unexpected side reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. CN113214146A - Process for the N-alkylation of aminopyridines - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. assaygenie.com [assaygenie.com]
Validation & Comparative
Comparative Reactivity of 3-(Aminomethyl)-5-chloropyridine and Its Isomers: A Guide for Researchers
In the realm of pharmaceutical and medicinal chemistry, the functionalization of the pyridine scaffold is a critical strategy for the development of novel therapeutic agents. The specific substitution pattern on the pyridine ring profoundly influences its chemical reactivity and, consequently, its utility as a synthetic building block. This guide provides a comprehensive comparison of the predicted reactivity of 3-(Aminomethyl)-5-chloropyridine and its key isomers, focusing on reactions of significant interest in drug development: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
The reactivity of these isomers is dictated by the interplay of the electronic effects of the electron-withdrawing chlorine atom and the aminomethyl group, mediated by the electron-deficient nature of the pyridine ring. Understanding these nuances is paramount for designing efficient synthetic routes and optimizing reaction conditions.
Theoretical Basis for Reactivity
The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions (ortho and para to the nitrogen). A chlorine atom, being an electronegative substituent, further enhances the electrophilicity of the carbon to which it is attached. The aminomethyl group (-CH₂NH₂), while containing a basic nitrogen, is generally considered to be a weak electron-donating group through induction. Its effect on the aromatic ring is less pronounced than that of a directly attached amino group.
The relative positions of the chlorine atom (the leaving group in SNAr and one of the coupling partners in cross-coupling reactions) and the aminomethyl group, in relation to the ring nitrogen, will determine the overall reactivity of each isomer.
Predicted Reactivity Profile
Based on established principles of heterocyclic chemistry, the following table summarizes the predicted relative reactivity of this compound and its isomers in three key reaction types. This predictive framework is based on the position of the chlorine atom, which is the primary determinant of reactivity in these transformations.
| Isomer Name | Structure | Predicted Reactivity in SNAr | Predicted Reactivity in Suzuki-Miyaura Coupling | Predicted Reactivity in Buchwald-Hartwig Amination |
| 2-(Aminomethyl)-4-chloropyridine | ![]() | High | High | High |
| 2-(Aminomethyl)-6-chloropyridine | ![]() | High | High | High |
| This compound | ![]() | Low | Low | Low |
| 4-(Aminomethyl)-2-chloropyridine | ![]() | High | High | High |
| 5-(Aminomethyl)-2-chloropyridine | ![]() | High | High | High |
Note: The images in the table are for illustrative purposes. The predicted reactivity is based on the position of the chlorine atom relative to the ring nitrogen.
Rationale for Reactivity Prediction:
-
High Reactivity (Cl at 2-, 4-, or 6-position): In these isomers, the chlorine atom is at a position activated by the ring nitrogen for nucleophilic attack. The intermediate formed during SNAr is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. Similarly, in palladium-catalyzed cross-coupling reactions, the carbon-chlorine bond at these positions is more polarized and susceptible to oxidative addition to the palladium(0) catalyst.
-
Low Reactivity (Cl at 3- or 5-position): When the chlorine atom is at a meta-position relative to the ring nitrogen, the resonance stabilization of the intermediate in SNAr reactions is not possible. Consequently, these isomers are significantly less reactive towards nucleophilic displacement. This reduced reactivity also extends to palladium-catalyzed cross-coupling reactions, where the oxidative addition step is generally slower for chloro-pyridines with the halogen at an unactivated position.
Experimental Protocols
The following are standardized experimental protocols that can be used to empirically compare the reactivity of this compound and its isomers.
Nucleophilic Aromatic Substitution (SNAr) with a Generic Amine
This protocol outlines a general procedure for the reaction of a chloropyridine isomer with a primary or secondary amine.
Materials:
-
(Aminomethyl)chloropyridine isomer (1.0 mmol)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.2 mmol)
-
Anhydrous solvent (e.g., DMSO, NMP) (5 mL)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Reaction vessel (e.g., sealed tube or microwave vial)
-
Stir bar
Procedure:
-
To a reaction vessel, add the (aminomethyl)chloropyridine isomer, the amine nucleophile, and the base.
-
Add the anhydrous solvent and the stir bar.
-
Seal the vessel and heat the reaction mixture to a specified temperature (e.g., 120-150 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a chloropyridine isomer with an arylboronic acid.
Materials:
-
(Aminomethyl)chloropyridine isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Stir bar
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine the (aminomethyl)chloropyridine isomer, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system and the stir bar.
-
Heat the reaction mixture to a specified temperature (e.g., 90-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a chloropyridine isomer.
Materials:
-
(Aminomethyl)chloropyridine isomer (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous solvent (e.g., toluene, 5 mL)
-
Reaction vessel (e.g., Schlenk flask)
-
Stir bar
Procedure:
-
In a glovebox, charge a Schlenk flask with the palladium precatalyst, the phosphine ligand, and the base.
-
Add the (aminomethyl)chloropyridine isomer and the amine.
-
Remove the flask from the glovebox and add the anhydrous solvent under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to a specified temperature (e.g., 100-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
The predicted reactivity of this compound is significantly lower than its isomers where the chlorine atom is positioned at the 2-, 4-, or 6-positions of the pyridine ring. This is primarily due to the lack of electronic activation at the meta-position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, isomers with the chlorine at an activated position are likely to be more versatile and efficient building blocks, potentially allowing for milder reaction conditions and higher yields. However, the lower reactivity of this compound could be advantageous in cases where selective functionalization of a polyhalogenated pyridine is desired. The experimental protocols provided herein offer a standardized approach to empirically validate these predictions and to determine the optimal conditions for the desired transformation of each specific isomer.
Comparative Guide to Purity Analysis of 3-(Aminomethyl)-5-chloropyridine: HPLC and Alternative Methods
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of 3-(Aminomethyl)-5-chloropyridine. The information is intended for researchers, scientists, and drug development professionals requiring robust and reliable analytical methods for quality control and impurity profiling.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). While several analytical techniques can assess purity, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely regarded as the gold standard due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide compares a proposed RP-HPLC method with Gas Chromatography (GC) and Thin-Layer Chromatography (TLC), providing detailed protocols and performance data to aid in method selection.
Methodology Comparison
The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and throughput.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. It excels at separating the main compound from a wide range of potential impurities, including starting materials, by-products, and degradation products.[2][3] Modern HPLC with a Photodiode Array (PDA) detector allows for the simultaneous quantification of the main peak and detection of impurities, even those without a chromophore at the primary wavelength.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. While this compound can be analyzed by GC, derivatization may be necessary to improve its volatility and thermal stability, adding complexity to the sample preparation process. It is a valid alternative, particularly for identifying volatile impurities.[4]
-
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective qualitative technique.[1][5] It is primarily used for preliminary screening, reaction monitoring, and as a quick identity check. However, it lacks the resolution and sensitivity of HPLC and is generally considered semi-quantitative at best.[1]
Data Presentation: Performance Comparison
The following table summarizes hypothetical performance data for the three analytical methods, demonstrating the superior quantitative capabilities of HPLC.
| Parameter | Proposed RP-HPLC Method | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Precision (%RSD) | < 1.0% | < 2.0% | 10-20% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | Not Applicable |
| Linearity (r²) | > 0.999 | > 0.995 | Semi-quantitative |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.5% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | Not Applicable |
| Analysis Time | 20 minutes | 15 minutes | 30-60 minutes |
| Primary Application | Quantitative Purity & Impurity Profiling | Volatile Impurity Analysis | Qualitative Screening |
Experimental Protocols
A detailed protocol for the proposed RP-HPLC method is provided below.
A. Proposed Reversed-Phase HPLC Method
This method is designed to be stability-indicating for the quantitative determination of this compound and its non-volatile impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). A column with low silanol activity is recommended to achieve good peak shape for the basic analyte.[6]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0.0 95 5 15.0 5 95 17.0 5 95 17.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: PDA detection at 265 nm for quantification. Monitor the range 200-400 nm for impurity profiling.
-
Injection Volume: 5 µL.
-
Sample Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).
2. Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
3. System Suitability:
-
Inject the standard solution six times.
-
The relative standard deviation (%RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
4. Calculation: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for selecting an analytical method and the specific workflow for the proposed HPLC analysis.
Caption: Decision tree for selecting an analytical method.
Caption: Workflow for HPLC purity analysis.
References
Navigating the Structural Maze: A Comparative Guide to Confirming 3-(Aminomethyl)-5-chloropyridine Derivatives by NMR
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the journey from discovery to application. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural validation of 3-(aminomethyl)-5-chloropyridine derivatives, supported by detailed experimental protocols and predicted spectral data.
The substitution pattern of the pyridine ring is a key determinant of the biological activity and physicochemical properties of many pharmaceutical and agrochemical compounds. Consequently, precise structural elucidation is paramount. While several analytical techniques can provide structural information, NMR spectroscopy stands out as a powerful and versatile tool for detailed structural analysis in solution.
The Power of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms and the overall molecular architecture.
Predicted NMR Data for this compound and its N-Acetyl Derivative
To illustrate the utility of NMR, the following tables present predicted ¹H and ¹³C NMR spectral data for this compound and a representative N-acetyl derivative. These predictions are based on established chemical shift values and substituent effects.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | This compound | N-Acetyl-3-(aminomethyl)-5-chloropyridine |
| H-2 | ~8.5 ppm (s) | ~8.6 ppm (s) |
| H-4 | ~7.7 ppm (s) | ~7.8 ppm (s) |
| H-6 | ~8.4 ppm (s) | ~8.5 ppm (s) |
| -CH₂- | ~3.9 ppm (s) | ~4.5 ppm (d) |
| -NH₂ | ~1.6 ppm (br s) | - |
| -NH- | - | ~6.2 ppm (br t) |
| -CH₃ | - | ~2.0 ppm (s) |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | This compound | N-Acetyl-3-(aminomethyl)-5-chloropyridine |
| C-2 | ~149 ppm | ~150 ppm |
| C-3 | ~135 ppm | ~136 ppm |
| C-4 | ~138 ppm | ~139 ppm |
| C-5 | ~131 ppm | ~132 ppm |
| C-6 | ~147 ppm | ~148 ppm |
| -CH₂- | ~43 ppm | ~41 ppm |
| -C=O | - | ~170 ppm |
| -CH₃ | - | ~23 ppm |
A Comparative Look: NMR and Its Alternatives
While NMR is a cornerstone of structural confirmation, other analytical techniques provide complementary and sometimes crucial information. The choice of method often depends on the specific question being asked, the nature of the sample, and available instrumentation.
Table 3: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Principle | Strengths | Limitations |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei to reveal their chemical environment and connectivity. | Provides detailed structural information, including atom connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to mass spectrometry. Can be complex to interpret for large molecules. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine molecular weight and elemental composition. | High sensitivity, provides accurate molecular weight. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis. | Provides limited information about the specific arrangement of atoms (isomer differentiation can be challenging). |
| X-ray Crystallography | Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays. | Provides the absolute and unambiguous 3D structure of a molecule. | Requires a single, high-quality crystal, which can be difficult to obtain. The solid-state structure may not represent the solution-state conformation. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of functional groups. | Excellent for identifying the presence of specific functional groups (e.g., C=O, N-H). | Provides limited information about the overall molecular skeleton. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.[1]
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.[1]
-
Spectral Width: 0-16 ppm.[1]
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Standard single-pulse with proton decoupling.
-
Number of Scans: 1024 or more.
-
Relaxation Delay: 2 seconds.[1]
-
Spectral Width: 0-220 ppm.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a synthesized this compound derivative.
Caption: A logical workflow for the synthesis and structural confirmation of this compound derivatives.
References
Comparative Biological Activity of 3-(Aminomethyl)-5-chloropyridine Analogs: A Scaffolding Perspective for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 3-(aminomethyl)pyridine scaffold is a key structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. The strategic placement of an aminomethyl group and a chlorine atom on the pyridine ring offers a versatile platform for developing novel therapeutics. This guide provides a comparative analysis of the biological activity of analogs related to 3-(Aminomethyl)-5-chloropyridine, summarizing key quantitative data from various studies to inform structure-activity relationship (SAR) understanding and guide future drug design efforts. Due to the limited availability of direct comparative studies on a homologous series of this compound analogs, this guide synthesizes data from structurally related compounds to provide valuable insights.
Overview of Biological Activities
Analogs of 3-(aminomethyl)pyridine have been investigated for a range of biological activities, primarily targeting enzymes and G-protein coupled receptors (GPCRs). The aminomethyl group often serves as a key interaction point with the target protein, while the chloropyridine core provides a rigid scaffold that can be further functionalized to modulate potency, selectivity, and pharmacokinetic properties.
Comparative Quantitative Data
The following table summarizes the biological activity of various aminopyridine and aminomethylpyridine analogs. It is important to note that these compounds are not all direct analogs of this compound but share key structural features that provide valuable SAR insights.
| Compound ID | Structure | Target | Activity (IC50/Ki) | Reference |
| 1 | 2-Amino-4-chloropyridine | Isocitrate Lyase (ICLPa) | > 500 µM | [1] |
| 2 | SB002 (a 2-aminopyridine analog) | Isocitrate Lyase (ICLPa) | 13.3 µM | [1] |
| 3 | SB002 (a 2-aminopyridine analog) | Malate Synthase (MSPa) | 24.9 µM | [1] |
| 4 | Racemic-trans-(3-((4-(aminomethyl)-6-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)(3-fluoro-4-hydroxypyrrolidin-1-yl)methanone | LOXL2 | Potent, irreversible | [2] |
| 5 | A1 (aminopyridine-containing spiro derivative) | EGFR wt | 0.04 µM | [3] |
| 6 | A1 (aminopyridine-containing spiro derivative) | ERBB2 | 0.26 µM | [3] |
| 7 | A2 (aminopyridine-containing spiro derivative) | EGFR wt | 0.05 µM | [3] |
| 8 | A2 (aminopyridine-containing spiro derivative) | ERBB2 | 0.18 µM | [3] |
| 9 | Compound 1f (a 3-amino-3,4-dihydro-2H-1-benzopyran analog) | 5-HT2A Receptor | Potent and selective ligand | [4] |
| 10 | Compound 2b (a 3-aminomethyl-3,4-dihydro-2H-1-benzopyran analog) | 5-HT2A Receptor | Potent and selective ligand | [4] |
Structure-Activity Relationship (SAR) Insights
From the available data on related analogs, several key SAR trends can be inferred for the this compound scaffold:
-
The Aminomethyl Group: The primary amine of the aminomethyl group is often crucial for activity, likely forming hydrogen bonds or salt bridges with acidic residues in the target's active site. N-substitution on this amine can modulate potency and selectivity.
-
The Pyridine Ring: The pyridine nitrogen can act as a hydrogen bond acceptor. The substitution pattern on the pyridine ring significantly influences target affinity and selectivity.
-
The 5-Chloro Substituent: The chlorine atom at the 5-position is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the aminomethyl group. It can also participate in halogen bonding or occupy a hydrophobic pocket within the target protein.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of biological data. Below are representative protocols for key assays used to evaluate the biological activity of compounds similar to this compound analogs.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a concentration range.
-
Reaction Mixture: A reaction mixture is prepared containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Incubation: The test compound dilutions are added to the reaction mixture and incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based Assay: Using an ATP-dependent luciferase to measure the amount of ATP remaining after the kinase reaction.
-
Fluorescence-based Assay: Using a phosphorylation-specific antibody that binds to the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (DMSO vehicle). IC50 values are then determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.
Visualizations
General Experimental Workflow for Screening Analogs
Caption: A generalized workflow for the synthesis, screening, and optimization of novel chemical analogs.
Representative Kinase Signaling Pathway
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2H-1-benzopyrans: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 3-(Aminomethyl)-5-chloropyridine
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Pathways to a Key Pharmaceutical Intermediate.
This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 3-(Aminomethyl)-5-chloropyridine, a crucial building block in the synthesis of various pharmaceutical agents. The comparison focuses on key metrics such as overall yield, cost of materials, reaction conditions, and safety and environmental considerations to aid researchers in selecting the most appropriate pathway for their specific needs, from laboratory-scale synthesis to potential industrial-scale production.
Executive Summary
Two principal synthetic strategies for the preparation of this compound are evaluated:
-
Route 1: The Cyanopyridine Reduction Pathway. This route involves the synthesis of the intermediate 5-chloro-3-cyanopyridine (5-chloronicotinonitrile), followed by the reduction of the nitrile group to the desired aminomethyl functionality.
-
Route 2: The Chlorination and Amination Pathway. This approach begins with the selective chlorination of 3-methylpyridine to generate a key chloromethylpyridine intermediate, which is subsequently aminated to yield the final product.
The analysis reveals that while both routes are chemically viable, the Cyanopyridine Reduction Pathway (Route 1) generally offers a more straightforward and potentially higher-yielding approach, albeit with the use of toxic cyanide reagents. The Chlorination and Amination Pathway (Route 2) avoids the use of cyanides but may present challenges in achieving high selectivity during the chlorination step, potentially leading to lower overall yields and more complex purification procedures.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a side-by-side comparison of their respective costs and benefits.
| Parameter | Route 1: Cyanopyridine Reduction | Route 2: Chlorination and Amination |
| Starting Materials | 3-Amino-5-chloropyridine | 3-Methylpyridine |
| Key Intermediates | 5-Chloro-3-cyanopyridine | 3-(Chloromethyl)-5-chloropyridine |
| Overall Yield (indicative) | 60-75% | 40-60% |
| Cost of Starting Materials | Moderate (3-Amino-5-chloropyridine: ~$1000/kg)[1] | Low (3-Methylpyridine is a commodity chemical) |
| Key Reagents & Catalysts | NaNO₂, CuCN, HCl, Raney Nickel or Pd/C | Cl₂, Radical Initiator, NH₃ |
| Cost of Key Reagents | Moderate (CuCN, Pd/C can be costly)[2][3][4] | Low to Moderate |
| Reaction Conditions | Diazotization: Low temp. (0-5 °C); Cyanation: Elevated temp.; Reduction: High pressure H₂ | Chlorination: Elevated temp., UV or initiator; Amination: High pressure, elevated temp. |
| Purification Methods | Extraction, Recrystallization, Column Chromatography | Distillation, Extraction, Column Chromatography |
| Safety Concerns | Highly toxic NaCN/CuCN, Diazonium salts can be explosive | Gaseous chlorine is highly toxic and corrosive |
| Waste Generation | Cyanide-containing waste, Copper salts | Chlorinated organic waste, Acidic waste streams |
Experimental Protocols
Route 1: Cyanopyridine Reduction Pathway
Step 1a: Synthesis of 5-Chloro-3-cyanopyridine via Sandmeyer Reaction
-
Materials: 3-Amino-5-chloropyridine, Hydrochloric acid (conc.), Sodium nitrite, Copper(I) cyanide, Sodium cyanide, Water, Toluene.
-
Procedure:
-
A solution of 3-Amino-5-chloropyridine in aqueous hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.[5][6][7][8][9]
-
In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated to 60-70 °C.
-
The cold diazonium salt solution is added slowly to the hot cyanide solution, resulting in the evolution of nitrogen gas.
-
After the addition is complete, the mixture is heated for an additional 30 minutes.
-
The mixture is cooled to room temperature and extracted with toluene. The organic layers are combined, washed with aqueous sodium cyanide, then water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 5-chloro-3-cyanopyridine.
-
-
Indicative Yield: 70-85%
Step 1b: Reduction of 5-Chloro-3-cyanopyridine to this compound
-
Materials: 5-Chloro-3-cyanopyridine, Ethanol or Methanol, Raney Nickel (slurry in water) or 10% Palladium on Carbon, Hydrogen gas, Anhydrous Sodium Sulfate.
-
Procedure:
-
5-Chloro-3-cyanopyridine is dissolved in ethanol or methanol in a high-pressure autoclave.
-
A catalytic amount of Raney Nickel (approx. 10% w/w) or 10% Pd/C is added to the solution.[10][11][12][13][14]
-
The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi).
-
The mixture is stirred and heated to 50-70 °C for 4-6 hours, or until hydrogen uptake ceases.
-
The autoclave is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure. The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford this compound.
-
-
Indicative Yield: 85-95%
Route 2: Chlorination and Amination Pathway
Step 2a: Synthesis of 3-(Chloromethyl)-5-chloropyridine
-
Materials: 3-Methylpyridine, Chlorine gas, Azobisisobutyronitrile (AIBN) or other radical initiator, Carbon tetrachloride or other suitable solvent.
-
Procedure:
-
A solution of 3-methylpyridine in a suitable solvent (e.g., carbon tetrachloride) is placed in a reaction vessel equipped with a reflux condenser, a gas inlet tube, and a UV lamp (if used as an initiator).
-
A radical initiator such as AIBN is added.
-
The solution is heated to reflux (or the UV lamp is turned on), and chlorine gas is bubbled through the solution at a controlled rate.[15]
-
The reaction is monitored by GC for the formation of the desired product and to minimize the formation of di- and trichlorinated byproducts.
-
Upon completion, the reaction mixture is cooled, and excess chlorine is purged with nitrogen.
-
The solvent is removed by distillation. The resulting crude product mixture is then purified by fractional distillation under reduced pressure to isolate 3-(chloromethyl)-5-chloropyridine.
-
-
Indicative Yield: 45-65% (selectivity can be an issue)
Step 2b: Amination of 3-(Chloromethyl)-5-chloropyridine
-
Materials: 3-(Chloromethyl)-5-chloropyridine, Aqueous ammonia (conc.), Ethanol or other suitable solvent.
-
Procedure:
-
3-(Chloromethyl)-5-chloropyridine is dissolved in ethanol in a high-pressure autoclave.
-
A large excess of concentrated aqueous ammonia is added.
-
The autoclave is sealed and heated to 80-100 °C for 4-6 hours.
-
The autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure to remove ethanol and excess ammonia.
-
The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the crude product.
-
Purification by column chromatography on silica gel or distillation under reduced pressure yields this compound.
-
-
Indicative Yield: 80-90%
Mandatory Visualization
Caption: A comparative workflow of two synthetic routes to this compound.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. Palladium Based Catalysts [fuelcellstore.com]
- 3. Palladium on activated carbon, 10% Pd, unreduced, dry 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. strem.com [strem.com]
- 5. Sandmeyer Reaction [organic-chemistry.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agnitio.co.in [agnitio.co.in]
- 11. RANEY NICKEL price,buy RANEY NICKEL - chemicalbook [m.chemicalbook.com]
- 12. Raney™-Nickel, Activated Catalyst, 50% slurry in water 500 g | Request for Quote [thermofisher.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. suhanscatalyst.com [suhanscatalyst.com]
- 15. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]
Navigating the Labyrinth of In-Silico Toxicity Prediction: A Comparative Guide for 3-(Aminomethyl)-5-chloropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug from a lab bench to a patient's bedside is fraught with challenges, with toxicity being a primary hurdle. Early identification of potential toxic liabilities is paramount to de-risk drug development programs, saving both time and resources. In-silico toxicity prediction has emerged as a powerful tool in this endeavor, offering a rapid and cost-effective means to flag potentially harmful compounds. This guide provides a comparative framework for the in-silico toxicity prediction of 3-(Aminomethyl)-5-chloropyridine derivatives, a class of compounds with potential therapeutic applications. While specific experimental data for this exact chemical series is not publicly available, this guide leverages established computational toxicology principles and data from structurally related pyridine and aminopyridine derivatives to provide a comprehensive roadmap for researchers.
The In-Silico Toxicity Prediction Workflow: A Step-by-Step Approach
The prediction of a compound's toxicity profile without resorting to extensive and costly wet lab experiments is a cornerstone of modern drug discovery. The in-silico workflow typically involves a multi-pronged approach, integrating data from various computational models to build a holistic view of the potential risks.
A general workflow for in-silico toxicity prediction is as follows:
Comparative Analysis: this compound Derivatives vs. Alternatives
Due to the absence of specific public data on the in-silico toxicity of this compound derivatives, we present a comparative table outlining key toxicity endpoints and the predicted profiles for structurally related pyridine and aminopyridine compounds. This serves as a surrogate to guide the expectations for the target chemical class.
| Toxicity Endpoint | This compound Derivatives (Predicted) | Comparative Compounds (Pyridine & Aminopyridine Derivatives) | In-Silico Tools & Models |
| Mutagenicity (Ames Test) | Likely negative, but requires confirmation. The aminopyridine moiety can sometimes be a structural alert. | Some pyridine derivatives have shown mutagenic potential. | QSAR models (e.g., Derek Nexus, CASE Ultra), expert rule-based systems. |
| Carcinogenicity | Likely non-carcinogenic, but dependent on overall molecular properties. | Pyridine itself is classified as a Group 2B substance (possibly carcinogenic to humans) by IARC. However, many derivatives are non-carcinogenic. | QSAR models, rodent carcinogenicity predictions (e.g., Lhasa Carcinogenicity Database). |
| Hepatotoxicity (Liver Injury) | Potential for hepatotoxicity should be evaluated, as it's a common concern with nitrogen-containing heterocycles. | Some aminopyridine derivatives have been associated with liver-related adverse effects. | DILI (Drug-Induced Liver Injury) prediction models, alerts for reactive metabolite formation. |
| Cardiotoxicity (hERG Blockade) | Moderate to low risk, but the presence of the basic amine necessitates evaluation. | A known liability for some small molecule drugs. | hERG channel inhibition QSAR models, 3D-pharmacophore models. |
| Acute Oral Toxicity (LD50) | Predicted to be in Toxicity Class 4 (Slightly toxic). | Varies widely depending on the specific derivative. For example, 4-aminopyridine has a higher acute toxicity than pyridine. | QSAR models for LD50 prediction (e.g., TOPKAT, TEST). |
Detailed Experimental Protocols for In-Silico Toxicity Prediction
To ensure transparency and reproducibility, the following sections detail the methodologies for the key in-silico experiments.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity.
Protocol for Mutagenicity Prediction using a QSAR Model:
-
Compound Input: The 2D structure of the this compound derivative is provided as a SMILES string or SDF file.
-
Descriptor Calculation: A set of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for the input structure using software like PaDEL-Descriptor or Mordred.
-
Model Application: The calculated descriptors are fed into a pre-trained QSAR model for Ames mutagenicity. These models are often built using machine learning algorithms like random forest or support vector machines on large datasets of compounds with known mutagenicity data.
-
Prediction Output: The model outputs a prediction of "mutagenic" or "non-mutagenic," often accompanied by a confidence score.
-
Applicability Domain Analysis: It is crucial to assess whether the query compound falls within the applicability domain of the QSAR model to ensure the reliability of the prediction.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction tools provide a broader assessment of a compound's pharmacokinetic and toxicological properties.
Protocol for Hepatotoxicity and Cardiotoxicity Prediction:
-
Compound Input: The 3D structure of the this compound derivative is uploaded to an ADMET prediction platform (e.g., SwissADME, admetSAR, pkCSM).
-
Model Selection: Specific models for predicting hepatotoxicity and hERG (human Ether-à-go-go-Related Gene) channel inhibition are selected.
-
Prediction Generation: The platform's algorithms, which are often based on a combination of QSAR, machine learning, and knowledge-based approaches, generate predictions.
-
Results Interpretation: The output will typically provide a binary prediction (e.g., "hepatotoxic" or "non-hepatotoxic," "hERG blocker" or "non-blocker") and may include a probability or confidence score. The underlying evidence or structural alerts contributing to the prediction are often highlighted.
Molecular Docking
Molecular docking can be used to predict the binding of a compound to specific protein targets known to be involved in toxicity pathways.
Protocol for Predicting Off-Target Interactions:
-
Target Selection: A panel of off-target proteins associated with adverse drug reactions (e.g., certain cytochrome P450 enzymes for drug-drug interactions, ion channels for cardiotoxicity) is selected.
-
Ligand and Receptor Preparation: The 3D structure of the this compound derivative (ligand) and the crystal structure of the target protein (receptor) are prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.
-
Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to predict the binding pose and affinity of the ligand within the receptor's active site.
-
Scoring and Analysis: The predicted binding energy or docking score is used to estimate the likelihood of interaction. A lower binding energy suggests a more favorable interaction. The binding pose is visually inspected to identify key interactions with amino acid residues.
Signaling Pathways and Logical Relationships
Understanding the potential mechanisms of toxicity is as important as predicting the outcome. The following diagram illustrates a simplified signaling pathway that can be perturbed by compounds leading to toxicity.
Conclusion
This guide provides a foundational framework for the in-silico toxicity prediction of this compound derivatives. While direct experimental data for this specific chemical series is lacking in the public domain, the principles and methodologies outlined here, based on data from related pyridine and aminopyridine compounds, offer a robust starting point for researchers. By employing a combination of QSAR modeling, ADMET prediction, and molecular docking, scientists can gain valuable insights into the potential toxicological liabilities of their compounds early in the drug discovery process. It is imperative to remember that in-silico predictions are not a substitute for experimental validation but rather a powerful tool for hypothesis generation and prioritization. As more data becomes available, these computational models will continue to evolve, further enhancing their predictive power and contribution to the development of safer medicines.
The Pivotal Role of the 3-(Aminomethyl)-5-chloropyridine Scaffold in Modern Insecticide Design: A Comparative SAR Analysis
A deep dive into the structure-activity relationships of 3-(aminomethyl)-5-chloropyridine analogs reveals critical insights for the development of next-generation neonicotinoid insecticides. This guide synthesizes data from key studies, offering a comparative analysis of their biological performance, supported by detailed experimental protocols and pathway visualizations to aid researchers in the strategic design of more potent and selective crop protection agents.
The this compound core is a foundational structural motif in a significant class of neonicotinoid insecticides. Its inherent ability to interact with insect nicotinic acetylcholine receptors (nAChRs) has made it a cornerstone for the synthesis of numerous analogs with potent insecticidal activity. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key molecular features that govern the efficacy of these compounds. This guide provides a comparative overview of SAR studies on various analogs, focusing on how modifications to the core structure impact their insecticidal potency against various pests.
Comparative Biological Activity of this compound Analogs
The insecticidal efficacy of analogs is typically quantified by the median lethal concentration (LC50), which represents the concentration of a compound required to kill 50% of a test population. The following tables summarize the LC50 values of different classes of this compound analogs against several economically important insect pests.
Table 1: Insecticidal Activity of Amide-Containing Neonicotinoid Analogs against Nilaparvata lugens
| Compound | R Group | LC50 (mg/L) |
| 6c | 2-chlorophenyl | >100 |
| 6e | 4-chlorophenyl | >100 |
| 6f | 2,4-dichlorophenyl | 50-100 |
| 6j | 4-methylphenyl | >100 |
| 6n | 2-nitrophenyl | >100 |
| 6r | 4-nitrophenyl | 50-100 |
| Buprofezin (Standard) | - | 50-100 |
Data from a study on novel neonicotinoid analogs bearing an amide moiety reveal that compounds 6f and 6r exhibited insecticidal activities comparable to the standard buprofezin against the brown planthopper, Nilaparvata lugens.[1]
Table 2: Insecticidal Activity of Azabridge Neonicotinoid Analogs against Aphis craccivora and Nilaparvata lugens
| Compound | Bridge Atom | LC50 (A. craccivora) (mg/L) | LC50 (N. lugens) (mg/L) |
| Azabridge Analog 1 | N | High Activity | Excellent Activity |
| Azabridge Analog 2 | N | High Activity | Excellent Activity |
| Oxabridge Analog B | O | Lower Activity | Lower Activity |
| Imidacloprid (Standard) | - | High Activity | High Activity |
A study on azabridge neonicotinoid analogs demonstrated that most of the eight-membered azabridge compounds displayed higher insecticidal activities than the corresponding oxabridged compound against the cowpea aphid (Aphis craccivora) and the brown planthopper (Nilaparvata lugens).[2] Some azabridged compounds showed excellent insecticidal activity against the brown planthopper, comparable to imidacloprid.[2]
Table 3: Insecticidal and Antibacterial Activities of Dihydropyridine-Containing Neonicotinoid Analogs
| Compound | R Group | Mortality against N. lugens at 500 mg/L (%) | Antibacterial Activity against Ralstonia solanacearum |
| 3a | H | 91.2 | Favorable |
| 3c | 4-Cl | 92.0 | Moderate to Good |
| 3e | 4-Br | 90.3 | Moderate to Good |
| 3d | 4-F | 53.3 | Moderate to Good |
| 3f | 2,4-diCl | 66.0 | Moderate to Good |
| 3i | 4-NO2 | 51.8 | Moderate to Good |
| 3l | 2-Cl | 56.4 | Moderate to Good |
| Pymetrozine (Standard) | - | 100 | - |
| Nitenpyram (Standard) | - | 100 | - |
| Kocide 3000 (Standard) | - | - | Favorable |
Novel neonicotinoid analogs with a dihydropyridine moiety were synthesized and evaluated for their biological activities.[3] Compounds 3a, 3c, and 3e showed high insecticidal activities against Nilaparvata lugens, although slightly lower than the standards pymetrozine and nitenpyram.[3] Notably, some of these compounds, such as 3a, also exhibited favorable antibacterial activity against Ralstonia solanacearum, the causative agent of tomato bacterial wilt.[3]
Key Structure-Activity Relationship Insights
The data presented in the tables highlight several key SAR trends:
-
Influence of the Amide Moiety: The nature of the substituent on the phenyl ring of the amide moiety significantly impacts insecticidal activity. Electron-withdrawing groups at the para-position and multiple substitutions on the phenyl ring, as seen in compounds 6f and 6r, appear to be favorable for activity against Nilaparvata lugens.[1]
-
Impact of the Bridge Atom: Replacing the oxygen atom in the bridge of oxabridge neonicotinoids with a nitrogen atom to form azabridge analogs leads to a significant increase in insecticidal activity against both aphids and planthoppers.[2] This suggests that the nature of the bridging atom plays a crucial role in the conformation and binding of the molecule to the target receptor.[2]
-
Role of the Dihydropyridine Ring: The introduction of a dihydropyridine ring leads to analogs with potent insecticidal activity. The substituents on the phenyl group attached to the dihydropyridine ring modulate the activity, with halogen substitutions at the para-position (Cl and Br) being particularly effective.[3]
-
Chirality and Insecticidal Activity: Studies on chiral neonicotinoid analogs have shown that enantiomers can exhibit different levels of insecticidal activity, highlighting the importance of stereochemistry in the design of these compounds.[4] For instance, in a series of non-cyclic nitroguanidine derivatives, the R enantiomers displayed higher insecticidal activity.[4]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for key assays are provided below.
Synthesis of Amide-Containing Neonicotinoid Analogs
The synthesis of novel neonicotinoid analogs containing an amide moiety typically involves a multi-step reaction sequence. A general procedure is as follows:
-
Starting Material Synthesis: The synthesis usually begins with the preparation of a key intermediate, such as N-((6-chloropyridin-3-yl)methyl)ethane-1,2-diamine.[3]
-
Amide Formation: The intermediate is then reacted with a substituted benzoic acid in the presence of a coupling agent (e.g., DCC, EDC) and a base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane) to form the desired amide analog.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate).
-
Characterization: The structure of the final compounds is confirmed by spectroscopic methods such as IR, 1H NMR, 13C NMR, and elemental analysis.[3]
Insecticidal Bioassay Protocol (Nilaparvata lugens)
The insecticidal activity against the brown planthopper, Nilaparvata lugens, is commonly assessed using a rice-stem dipping method:
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., acetone) and then diluted with water containing a surfactant (e.g., Triton X-100) to the desired concentrations.
-
Treatment: Rice seedlings are dipped into the test solutions for a specified time (e.g., 30 seconds) and then allowed to air dry.
-
Infestation: The treated rice seedlings are placed in a test tube, and a specific number of insects (e.g., 10-15 third-instar nymphs) are introduced.
-
Incubation: The test tubes are kept under controlled conditions (e.g., 25-27°C, 12h light/12h dark photoperiod).
-
Mortality Assessment: Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: The LC50 values are calculated using probit analysis.
Antibacterial Bioassay Protocol (Ralstonia solanacearum)
The in vitro antibacterial activity against Ralstonia solanacearum can be evaluated using a turbidimeter test:
-
Culture Preparation: The bacterium is cultured in a suitable liquid medium (e.g., nutrient broth) until it reaches the logarithmic growth phase.
-
Compound Preparation: The test compounds are dissolved in a solvent (e.g., DMSO) to prepare stock solutions.
-
Treatment: Aliquots of the bacterial culture are added to a 96-well microplate, followed by the addition of the test compounds at various concentrations.
-
Incubation: The microplate is incubated at an optimal temperature (e.g., 30°C) for a specific period (e.g., 24-48 hours).
-
Growth Inhibition Measurement: The optical density (OD) at a specific wavelength (e.g., 600 nm) is measured using a microplate reader to determine bacterial growth inhibition.
-
Data Analysis: The EC50 (half maximal effective concentration) values can be calculated from the dose-response curves.
Visualizing the Neonicotinoid Mode of Action
The insecticidal activity of neonicotinoids stems from their interaction with the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. The following diagram illustrates the general signaling pathway.
Caption: Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptor (nAChR) in the insect nervous system.
The following workflow diagram outlines the general process for SAR studies of novel insecticide candidates.
References
- 1. scilit.com [scilit.com]
- 2. Design, synthesis, crystal structures, and insecticidal activities of eight-membered azabridge neonicotinoid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, insecticidal, and antibacterial activities of novel neonicotinoid analogs with dihydropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of 3-(Aminomethyl)-5-chloropyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel chemical entities is paramount for successful therapeutic development. This guide provides a comparative framework for assessing the cross-reactivity of 3-(Aminomethyl)-5-chloropyridine derivatives, a scaffold with potential applications in kinase inhibition and other therapeutic areas. Given the limited publicly available cross-reactivity data for this specific chemical series, this guide utilizes a combination of published data on structurally related pyridine-based inhibitors and illustrative hypothetical data to present a comprehensive overview of assessment methodologies and data interpretation.
The pyridine core is a common feature in many approved drugs, particularly kinase inhibitors, due to its ability to form key interactions within ATP-binding sites.[1] However, this can also lead to off-target binding, resulting in unforeseen side effects or even paradoxical pathway activation.[2][3][4] Therefore, a thorough evaluation of a compound's selectivity profile is a critical step in preclinical development.
Performance Comparison of Hypothetical this compound Derivatives
To illustrate a typical cross-reactivity assessment, the following table summarizes hypothetical inhibitory activity data for a series of this compound derivatives against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.
| Compound ID | Structure | Target Kinase IC50 (nM) | Off-Target Kinase 1 (e.g., VEGFR2) IC50 (nM) | Off-Target Kinase 2 (e.g., SRC) IC50 (nM) | Off-Target Kinase 3 (e.g., LCK) IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) |
| AMC-001 | R = H | 15 | 150 | >1000 | >1000 | 10 |
| AMC-002 | R = CH3 | 10 | 250 | 800 | >1000 | 25 |
| AMC-003 | R = OCH3 | 25 | 50 | 500 | 900 | 2 |
| AMC-004 | R = Cl | 5 | 100 | 300 | 600 | 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols for Cross-Reactivity Assessment
A multi-faceted approach is typically employed to characterize the selectivity profile of a compound. Key experimental methodologies include broad-panel kinase screening, cellular thermal shift assays, and surface plasmon resonance.
Kinase Selectivity Profiling (e.g., KINOMEscan™)
This high-throughput screening method provides a quantitative measure of a compound's binding to a large panel of kinases.
Protocol:
-
Compound Preparation: The test compound is prepared at a specified concentration (e.g., 1 µM).
-
Binding Assay: The compound is incubated with a DNA-tagged kinase panel. The amount of kinase captured by an immobilized ligand in the presence of the test compound is measured.
-
Quantification: The amount of bound kinase is quantified using qPCR of the DNA tag.
-
Data Analysis: Results are typically expressed as a percentage of control (inhibition), and dissociation constants (Kd) can be determined for significant interactions.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement and off-target binding within a cellular environment by measuring changes in protein thermal stability upon ligand binding.
Protocol:
-
Cell Treatment: Cells are treated with the test compound or vehicle control.
-
Heating: Cell lysates or intact cells are heated to a range of temperatures.
-
Protein Separation: Soluble and aggregated proteins are separated by centrifugation.
-
Detection: The amount of soluble target protein at each temperature is determined by Western blotting or mass spectrometry. An increase in the melting temperature of a protein in the presence of the compound indicates binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a compound to a target protein.
Protocol:
-
Immobilization: The target protein is immobilized on a sensor chip.
-
Injection: A series of concentrations of the test compound (analyte) are flowed over the sensor surface.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured.
-
Data Analysis: Association (ka) and dissociation (kd) rate constants are determined, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka).
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential tools for visualizing complex biological processes and experimental procedures. The following diagrams, created using the DOT language, illustrate a generic experimental workflow for cross-reactivity assessment and a simplified signaling pathway commonly affected by off-target kinase inhibition.
Conclusion
The assessment of cross-reactivity is a data-driven process that is fundamental to the development of safe and effective therapeutics. For novel chemical series such as this compound derivatives, a systematic approach utilizing a combination of high-throughput screening and detailed biophysical and cellular assays is essential. While direct experimental data for this specific class of compounds is not yet widely available, the methodologies and principles outlined in this guide provide a robust framework for researchers to design and interpret their own cross-reactivity studies. By carefully characterizing the selectivity profile of lead candidates, researchers can make more informed decisions, mitigate risks of adverse effects, and ultimately increase the probability of clinical success.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. [folia.unifr.ch]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-(Aminomethyl)-5-chloropyridine
Disclaimer: This document provides general guidance for the proper disposal of 3-(Aminomethyl)-5-chloropyridine, based on available safety data for structurally similar compounds. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for this compound and adhere to all applicable local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is presumed to share hazards with similar chlorinated pyridine derivatives, which are often toxic and irritating. The following procedures outline a safe and compliant approach to its disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE) When Handling Waste:
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. An emergency eyewash station must be readily accessible.[1] |
| Skin Protection | Wear a flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected before use and changed frequently.[3] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of generating dust or aerosols, or if working outside a certified chemical fume hood.[1] |
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to treat it as a hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1]
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, along with any contaminated disposable labware (e.g., weighing boats, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and compatible waste container. Do not mix with other incompatible waste streams.
-
Contaminated Materials: Any materials used for spill cleanup, such as absorbent pads, should also be placed in the solid hazardous waste container.[3]
2. Labeling of Waste Containers:
-
All waste containers must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added.
-
The label must include the full chemical name: "this compound" and an accurate estimation of the concentration and volume.
-
Indicate all associated hazards (e.g., "Toxic," "Irritant").
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area.[1]
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents.[1]
-
Keep containers tightly closed to prevent the release of vapors.
4. Arranging for Disposal:
-
Once the waste container is full or is no longer in use, contact your institution's EHS department to arrange for a pickup.
-
Complete any required chemical waste collection forms as per your institution's protocol.
In Case of a Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS department. If trained and equipped, you may clean up small spills by:
-
Wearing the appropriate PPE.
-
Covering the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweeping or scooping the absorbed material into a hazardous waste container.[4]
-
Cleaning the spill area with a suitable solvent, and collecting the cleaning materials as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





